molecular formula C14H19NO B366991 2-Methyl-1-(4-methylbenzoyl)piperidine CAS No. 346695-00-9

2-Methyl-1-(4-methylbenzoyl)piperidine

Katalognummer: B366991
CAS-Nummer: 346695-00-9
Molekulargewicht: 217.31g/mol
InChI-Schlüssel: WEKWTIWBSBCFGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Methyl-1-(4-methylbenzoyl)piperidine ( 346695-00-9) is a high-purity chemical compound offered for research and development purposes. This piperidine derivative is part of a versatile class of organic compounds that serve as critical building blocks in organic synthesis and pharmaceutical development . Piperidine structures are frequently employed as key intermediates in the creation of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other specialized chemicals . Methyl piperidine derivatives, in general, are known for their utility in the synthesis of compounds targeting the central nervous system and in the creation of various agrochemicals . The specific structure of this compound, featuring a substituted benzoyl group, makes it a valuable scaffold for medicinal chemistry and drug discovery research. This product is supplied with a guaranteed purity of 97% and is intended for laboratory use by qualified researchers . It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material in accordance with all applicable laboratory and regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4-methylphenyl)-(2-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-6-8-13(9-7-11)14(16)15-10-4-3-5-12(15)2/h6-9,12H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKWTIWBSBCFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic stability of 2-Methyl-1-(4-methylbenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methyl-1-(4-methylbenzoyl)piperidine

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of this compound, a molecule featuring a substituted N-acylpiperidine scaffold common in medicinal chemistry. We delve into the structural features governing its stability, predict potential degradation pathways, and outline a robust experimental framework for a comprehensive stability assessment. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for evaluating the stability of similar chemical entities. The protocols described herein are designed as self-validating systems, adhering to the highest standards of scientific integrity and regulatory expectations.

Introduction: The Imperative of Stability in Drug Development

In the pharmaceutical sciences, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. A molecule's ability to resist degradation under various environmental conditions directly impacts its safety, efficacy, and shelf-life. Forced degradation studies, or stress testing, are a regulatory requirement and a critical component of the drug development lifecycle, mandated by guidelines such as ICH Q1A(R2). These studies are designed to deliberately degrade a sample under conditions more severe than accelerated stability testing. The objectives are multifaceted: to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used to monitor stability. Ultimately, a thorough understanding of a molecule's thermodynamic vulnerabilities provides a rational basis for formulation design, packaging decisions, and the definition of appropriate storage conditions.

This guide focuses on this compound, a representative N-acylpiperidine. By dissecting its structural and conformational characteristics, we can anticipate its behavior under stress and design a rigorous experimental strategy to quantify its stability.

Molecular Structure and Conformational Dynamics

The thermodynamic stability of this compound is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent functional groups.

  • The N-Acylpiperidine Core: The molecule consists of a 2-methyl-substituted piperidine ring connected via a tertiary amide linkage to a 4-methylbenzoyl (p-toluoyl) group. The piperidine ring is a saturated heterocycle that typically adopts a chair conformation to minimize steric and torsional strain.

  • Amide Bond Resonance: The amide bond (N-C=O) is not a simple single bond. Due to resonance, it possesses significant partial double-bond character. This restricts rotation around the N-C bond and renders the amide group planar. This planarity is a critical factor in determining the conformational preferences of substituents on the piperidine ring.

  • Conformational Preferences (Allylic Strain): For N-acylpiperidines, the planarity of the amide group introduces a phenomenon known as pseudoallylic strain (or A1,3 strain). This strain, arising from the interaction between the 2-substituent and the carbonyl oxygen, strongly dictates that the 2-methyl group will preferentially occupy an axial position to minimize steric clash. While a twist-boat conformation is possible, the chair conformation with an axial 2-methyl group is calculated to be the most thermodynamically favorable state. Understanding this inherent conformational preference is crucial, as the reactivity of the molecule can be influenced by the spatial orientation of its functional groups.

Predicted Chemical Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated under stress conditions.

Hydrolysis

The tertiary amide linkage is the most probable site of hydrolytic degradation. Amide hydrolysis can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. The departure of the 2-methylpiperidine moiety (as its protonated ammonium salt) yields 4-methylbenzoic acid. This process is irreversible as the resulting amine is protonated and non-nucleophilic.

  • Base-Promoted Hydrolysis: In a basic medium, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the 2-methylpiperidide anion, which is a poor leaving group but is immediately protonated by the solvent, driving the reaction forward. The final products are 4-methylbenzoate and 2-methylpiperidine. Amide bonds are generally more stable to hydrolysis than esters.

Oxidation

Oxidative degradation can occur at several positions within the molecule when exposed to oxidizing agents like hydrogen peroxide.

  • N-Oxidation: The tertiary amine within the piperidine ring can be oxidized to form an N-oxide.

  • Ring Oxidation: The carbon atoms adjacent to the nitrogen (C2 and C6) are susceptible to oxidation. H-abstraction from the C2 position can lead to the formation of an imine intermediate. Further oxidation could potentially lead to ring-opening.

  • Benzylic Oxidation: The methyl group on the benzoyl ring is at a benzylic position, making it susceptible to oxidation, potentially forming a carboxylic acid (terephthalic acid derivative) upon exhaustive oxidation.

Photodegradation

The 4-methylbenzoyl moiety contains a chromophore that can absorb ultraviolet (UV) and visible light. This absorption of energy can excite the molecule to a higher energy state, potentially leading to photolytic cleavage of bonds, isomerization, or the formation of reactive intermediates. Molecules with aromatic rings are often susceptible to photolytic degradation.

Thermal Degradation

Elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating all other forms of degradation, particularly hydrolysis. At very high temperatures, thermal energy can also induce homolytic bond cleavage, leading to a complex mixture of degradation products.

A visual summary of the most probable degradation pathways is presented below.

G cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway cluster_photo Photolytic Pathway Parent This compound H2O H₂O (Acid or Base) Parent->H2O Products_H 2-Methylpiperidine + 4-Methylbenzoic Acid H2O->Products_H Parent_O This compound Oxidant [O] e.g., H₂O₂ Parent_O->Oxidant Products_O1 N-Oxide Derivative Oxidant->Products_O1 Products_O2 Ring-Opened Products Oxidant->Products_O2 Parent_P This compound Light (UV/Vis Light) Parent_P->Light Products_P Photodegradation Products (e.g., radical species) Light->Products_P

Caption: Predicted major degradation pathways for this compound.

Experimental Design for Stability Assessment

A comprehensive assessment of thermodynamic stability requires a systematic experimental approach, combining forced degradation studies with a validated stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method (SIAM)

The cornerstone of any stability study is a validated analytical method that can accurately quantify the decrease in the concentration of the API and simultaneously detect the increase in the concentration of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.

Protocol: RP-HPLC Method Development

  • Column Selection: Start with a versatile, high-purity silica-based C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This stationary phase provides good retention for moderately nonpolar compounds like the target molecule.

  • Mobile Phase Selection:

    • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water. The acidic modifier improves peak shape for basic compounds (like the piperidine nitrogen) and controls the ionization state.

    • Solvent B: Acetonitrile or Methanol. These are common organic modifiers in reversed-phase chromatography.

  • Elution Mode: Employ a gradient elution program, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase. This is crucial for separating early-eluting polar degradants (like 4-methylbenzoic acid) from the more retained parent compound and potentially nonpolar degradants.

  • Detection: Use a photodiode array (PDA) detector. This allows for the determination of the optimal detection wavelength (likely the λmax of the benzoyl chromophore) and enables peak purity analysis to ensure co-elution of impurities is not occurring.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method is "stability-indicating," meaning it can resolve the API from all potential degradation products and excipients.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are conducted to generate potential degradation products and evaluate the overall stability profile. The conditions should be selected to achieve a target degradation of 5-20% of the API. Excessive degradation can lead to secondary degradation products that may not be relevant to real-world storage conditions.

The overall experimental workflow is depicted in the diagram below.

G start Prepare Stock Solution of API in suitable solvent stress Expose Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid Condition 1 base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress->base Condition 2 oxidative Oxidation (e.g., 3% H₂O₂, RT) stress->oxidative Condition 3 thermal Thermal Stress (e.g., 80°C, Solid State) stress->thermal Condition 4 photo Photolytic Stress (ICH Q1B Light Conditions) stress->photo Condition 5 neutralize Neutralize/Quench (as appropriate) acid->neutralize base->neutralize oxidative->neutralize analysis Analyze all samples by Validated Stability-Indicating HPLC Method thermal->analysis photo->analysis neutralize->analysis data Data Interpretation: - Calculate % Degradation - Determine Peak Purity - Identify Degradants (LC-MS) analysis->data

Caption: Experimental workflow for forced degradation studies.

Detailed Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.

    • Heat the solution in a water bath at a controlled temperature (e.g., 60-80°C).

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, cool the samples and neutralize them with an equivalent amount of base (e.g., 0.1 M NaOH) to halt the reaction.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 M to 1 M sodium hydroxide as the stress agent.

    • Neutralize the samples with an equivalent amount of acid (e.g., 0.1 M HCl) before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide).

    • Typically, this is conducted at room temperature.

    • Monitor the reaction over time and analyze samples directly.

  • Thermal Degradation:

    • Expose the solid API powder to dry heat in a temperature-controlled oven (e.g., 80°C).

    • At specified time points, withdraw a sample, dissolve it in the analysis solvent to the target concentration, and analyze.

  • Photostability Testing:

    • Expose both the solid API and a solution of the API to a light source that meets ICH Q1B guideline specifications (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the light-exposed and dark control samples after the exposure period.

Data Interpretation and Presentation

The data generated from the HPLC analysis of stressed samples should be meticulously compiled and analyzed. The primary outcomes include the percentage of the parent API remaining and the formation of degradation products, expressed as a percentage of the total peak area.

Table 1: Illustrative Summary of Forced Degradation Data

Stress ConditionDuration (hrs)Temperature (°C)% API Remaining% Area of Major Degradant 1% Area of Major Degradant 2
Control (Unstressed) 24RT99.9N/DN/D
0.1 M HCl 246085.214.1 (RRT ~0.4)N/D
0.1 M NaOH 246081.517.8 (RRT ~0.4)N/D
3% H₂O₂ 24RT94.3N/D4.9 (RRT ~1.2)
Dry Heat 248098.1<0.5<0.5
Photolytic (ICH Q1B) --97.5N/D1.8 (RRT ~0.9)

N/D: Not Detected; RRT: Relative Retention Time

This structured presentation allows for a clear, at-a-glance assessment of the molecule's vulnerabilities. In this hypothetical example, the molecule shows significant susceptibility to both acid and base hydrolysis, moderate sensitivity to oxidation, and high stability against thermal and photolytic stress. Further characterization of the degradants using techniques like LC-MS/MS would be required for structural elucidation.

Conclusion

The thermodynamic stability of this compound is governed primarily by the chemical reactivity of its tertiary amide bond, which is susceptible to both acid- and base-catalyzed hydrolysis. The molecule's conformational preference for an axial 2-methyl group, dictated by allylic strain, may also influence its reactivity profile. A systematic investigation using a validated stability-indicating HPLC method in conjunction with a comprehensive forced degradation protocol is essential for fully characterizing its stability. This approach not only fulfills regulatory requirements but also provides invaluable insights that guide the development of a safe, effective, and stable pharmaceutical product. The methodologies outlined in this guide provide a robust framework for achieving this critical objective.

References

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.
  • Anonymous. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(3), 66-75.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Royed Training. (2024). What is a Stability-indicating assay method?.
  • Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Padma, A., et al. (2019). Review on Strategies and Analytical Perspectives of Stability Indicating Assay Methods (SIAMS). ResearchGate.
  • Anonymous. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.
  • Lalevée, N., et al. (2017). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. PMC.
  • Wang, S., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. PMC.
  • Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. IJSDR.
  • Wang, S., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega.
  • Combourieu, B., et al. (2001).

Solubility profile of 2-Methyl-1-(4-methylbenzoyl)piperidine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-Methyl-1-(4-methylbenzoyl)piperidine in Organic Solvents

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility profile of this compound. In the absence of extensive published empirical data for this specific molecule, this paper first establishes a predicted solubility profile based on first principles of chemical structure and intermolecular forces. Subsequently, it presents a detailed, field-proven experimental framework for the quantitative determination of its solubility in a range of common organic solvents. This document is intended to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodologies required to handle, formulate, and study this compound effectively.

Introduction: The Significance of Solubility

This compound is a substituted N-acylpiperidine. Its structure is characterized by a piperidine ring, a methyl group at the 2-position, and a 4-methylbenzoyl moiety attached to the piperidine nitrogen. This class of compounds is of significant interest in medicinal chemistry. The solubility of such a molecule is a critical parameter that dictates its utility in various applications.[1] For instance, in drug discovery, poor solubility can hinder reliable assay performance and present significant challenges for formulation and in vivo bioavailability.[1] In chemical synthesis, solubility governs the choice of solvents for reactions, purification, and crystallization.

Understanding the solubility of this compound is therefore not merely an academic exercise but a prerequisite for its practical application. This guide will bridge the current information gap by providing a robust predictive analysis and a definitive experimental protocol.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" serves as the primary guide for predicting solubility.[2] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. An analysis of the molecular structure of this compound allows for a reasoned prediction of its behavior in various solvent classes.

Molecular Structure Analysis:

  • Piperidine Core: The foundational piperidine ring is a cyclic amine. While piperidine itself is polar and water-miscible, in this molecule, the nitrogen atom is part of an amide linkage. This removes its basicity and ability to act as a hydrogen bond donor.

  • Amide Group (-C(=O)N-): The tertiary amide group is polar. The carbonyl oxygen is a strong hydrogen bond acceptor, which can interact favorably with protic solvents.

  • Aromatic and Alkyl Moieties: The molecule possesses significant nonpolar character due to the 4-methylbenzoyl group and the 2-methyl group on the piperidine ring. The benzene ring introduces the possibility of π-π stacking interactions with aromatic solvents, while the methyl groups contribute to the overall hydrophobicity.[3][4] The presence of these lipophilic substituents is a common strategy for increasing potency in drug candidates but often complicates solubility.[1]

Predicted Solubility:

Based on this structural analysis, we can predict the solubility profile as follows:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is anticipated. These solvents can act as hydrogen bond donors to the amide's carbonyl oxygen. However, the large nonpolar surface area of the molecule will likely prevent miscibility.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, THF): High solubility is predicted. Solvents like Dimethyl Sulfoxide (DMSO) are powerful, highly polar aprotic solvents capable of disrupting intermolecular forces in the solid state and solvating a wide range of organic molecules. Acetonitrile and Tetrahydrofuran (THF) should also be effective solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Moderate solubility is expected, particularly in aromatic solvents like toluene, which can engage in favorable π-π interactions with the benzoyl ring. Solubility will likely be lower in aliphatic nonpolar solvents such as hexane, as these can only engage in weaker van der Waals interactions and cannot effectively solvate the polar amide group.

Table 1: Predicted Qualitative Solubility of this compound
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to GoodHydrogen bond accepting carbonyl group, counteracted by large nonpolar structure.
Polar Aprotic DMSO, Acetonitrile, THFHighStrong dipole-dipole interactions with the polar amide group.
Aromatic TolueneModerateFavorable π-π stacking interactions with the benzoyl ring.
Aliphatic Hexane, HeptaneLow to ModerateDominated by nonpolar interactions, but poor solvation of the amide group.

Experimental Protocol for Equilibrium Solubility Determination

To move beyond prediction to quantitative data, a rigorous experimental approach is necessary. The "shake-flask" method is the internationally recognized gold standard for determining equilibrium solubility due to its reliability and reproducibility.[5][6]

Causality Behind Experimental Choices:
  • Excess Solid: The presence of undissolved solid material at the end of the experiment is essential to ensure that the solution has reached its saturation point (i.e., equilibrium).[7] Without it, one is merely measuring a concentration, not the solubility limit.

  • Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature (e.g., 25 °C or 37 °C for biological relevance) is critical for obtaining consistent and comparable data.[5]

  • Agitation and Equilibration Time: Mechanical agitation ensures continuous and uniform contact between the solute and the solvent, accelerating the path to equilibrium.[7] An equilibration period of 24 to 72 hours is typically sufficient for most compounds to reach a stable plateau in concentration.[5][7]

  • Phase Separation: A crucial step is the complete removal of all solid particles before analysis. Any suspended microparticles will be dissolved upon dilution, leading to an overestimation of solubility. High-speed centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE) is a robust method.[7]

Step-by-Step Methodology:
  • Preparation: Add an excess amount (e.g., 5-10 mg) of this compound into a series of appropriately sized glass vials.

  • Solvent Addition: Dispense a precise volume (e.g., 2.0 mL) of each selected organic solvent into the respective vials.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples at a moderate speed (e.g., 300 RPM) for 24-48 hours.[7]

  • Phase Separation: After the equilibration period, remove the vials and allow them to stand at the same constant temperature for at least 2 hours to allow for sedimentation.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial for analysis.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess solid to vial B 2. Add known volume of solvent A->B C 3. Seal and agitate at constant T (24-48 hours) B->C D 4. Let solid settle (≥2 hours) C->D E 5. Filter supernatant (0.45 µm filter) D->E F 6. Quantify concentration via HPLC-UV E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification via HPLC-UV

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is an ideal technique for quantifying the dissolved this compound. The benzoyl moiety provides a strong chromophore, allowing for sensitive detection.[8]

General HPLC Protocol:
  • System: A standard reverse-phase HPLC system.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water, potentially with 0.1% phosphoric acid or formic acid to ensure sharp peak shapes. A typical starting point could be 68:32 (v/v) Acetonitrile:Water with 0.1% acid.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: The λmax for 1-benzoylpiperidine is 224 nm, which serves as an excellent starting point for detection.[10] A full UV scan of the compound should be performed to determine the optimal wavelength.

  • Quantification: A calibration curve must be constructed by preparing a series of standards of the compound at known concentrations in the chosen solvent. The peak area of the unknown sample is then compared against this curve to determine its concentration.[8] The linearity should be confirmed, with a correlation coefficient (R²) of ≥ 0.999 being desirable.[11]

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, concise table for easy comparison and analysis.

Table 2: Experimental Solubility Data for this compound at 25 °C
SolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Hexane1.88[Experimental Value][Calculated Value]
Toluene2.38[Experimental Value][Calculated Value]
THF7.58[Experimental Value][Calculated Value]
Acetonitrile37.5[Experimental Value][Calculated Value]
Ethanol24.5[Experimental Value][Calculated Value]
Methanol32.7[Experimental Value][Calculated Value]
DMSO46.7[Experimental Value][Calculated Value]

Interpretation: The results should be analyzed by correlating the solubility values with the physical properties of the solvents. A high solubility in DMSO and Acetonitrile would confirm the importance of the polar amide group's interactions. Comparing solubility in Toluene versus Hexane would highlight the contribution of aromatic interactions. This quantitative data provides the definitive profile needed for informed decision-making in a research and development setting.

Conclusion

References

  • Benchchem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
  • World Health Organization. (2019). Annex 4. WHO Technical Report Series, No. 1019.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Lund University Publications. (n.d.).
  • Quora. (2017). How to perform the shake flask method to determine solubility.
  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • PubMed. (2022).
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • R Discovery. (2021).
  • PubChem. (n.d.). 2-Methylpiperidine.
  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • MDPI. (2022).
  • Chemistry LibreTexts. (2019). 4.4 Solubility.
  • PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • EPA. (2025). 2-(4-Methylphenyl)piperidine Properties.
  • PubMed. (2023). Free Energy Perturbation Approach for Accurate Crystalline Aqueous Solubility Predictions.
  • Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7).
  • Cheméo. (n.d.). Chemical Properties of Piperidine (CAS 110-89-4).
  • ACS Publications. (2024).
  • Doc Brown's Chemistry. (n.d.). Arenes (exemplified by benzene and methylbenzene).
  • ResearchGate. (2025).
  • ChemicalBook. (2026). 1-BENZOYLPIPERIDINE | 776-75-0.
  • PMC. (2024). Predictive modeling of CO2 solubility in piperazine aqueous solutions using boosting algorithms for carbon capture goals.
  • PMC. (2025).
  • Doc Brown's Chemistry. (n.d.).

Sources

Methodological & Application

Synthesis of 2-Methyl-1-(4-methylbenzoyl)piperidine from 2-methylpiperidine

[1]

1

Abstract & Strategic Rationale

This application note details the synthesis of 2-Methyl-1-(4-methylbenzoyl)piperidine via the nucleophilic acyl substitution of 2-methylpiperidine with 4-methylbenzoyl chloride. This scaffold represents a critical structural motif in medicinal chemistry, often serving as a pharmacophore in transient receptor potential (TRP) channel modulators and insect repellent analogs (related to Picaridin).[1]

Strategic Route Selection

While Schotten-Baumann conditions (biphasic aqueous/organic) are historically cited, this protocol utilizes an anhydrous dichloromethane (DCM) / triethylamine (Et


N)1
  • Justification: 2-Methylpiperidine possesses a steric hurdle adjacent to the nucleophilic nitrogen. Anhydrous homogeneous conditions ensure higher kinetic rates compared to biphasic systems. Furthermore, this route minimizes hydrolysis of the reactive 4-methylbenzoyl chloride, improving atom economy and simplifying purification.[1]

Chemical Mechanism

The reaction proceeds via an addition-elimination pathway. The lone pair of the piperidine nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The reformation of the carbonyl double bond expels the chloride ion. Triethylamine acts as a proton scavenger (base) to neutralize the HCl by-product, driving the equilibrium forward and preventing the formation of unreactive piperidinium salts.

ReactionMechanismReactantsReactants2-Methylpiperidine4-Methylbenzoyl ChlorideIntermediateTetrahedralIntermediateReactants->IntermediateNucleophilic AttackTransitionTransition State(Chloride Elimination)Intermediate->Transitione- PushProductsProductThis compound+ Et3N·HClTransition->Products-Cl, -H+

Figure 1: Mechanistic pathway of the N-acylation reaction.

Experimental Protocol

Materials & Stoichiometry

Target Scale: 10 mmol

ReagentMW ( g/mol )Equiv.AmountPhysical Property
2-Methylpiperidine 99.181.00.99 g (1.18 mL)Liquid, d=0.844
4-Methylbenzoyl chloride 154.591.11.70 g (1.45 mL)Liquid/Low melt solid
Triethylamine (Et

N)
101.191.51.52 g (2.10 mL)Liquid, Base
Dichloromethane (DCM) 84.93Solvent20 mL (0.5 M)Anhydrous
DMAP 122.170.0561 mgCatalyst (Optional)

Note: 4-Dimethylaminopyridine (DMAP) is included as a nucleophilic catalyst to accelerate the reaction if the steric hindrance of the 2-methyl group significantly retards the rate, though typically Et

Step-by-Step Methodology
Phase A: Setup and Addition
  • Apparatus Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and purge with nitrogen (N

    
    ) or argon for 10 minutes.
    
  • Solvation: Syringe 2-methylpiperidine (1.0 equiv) and Triethylamine (1.5 equiv) into the flask. Add anhydrous DCM (20 mL).

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0 °C). Stir for 10 minutes to equilibrate.

    • Expert Insight: Cooling is critical. The reaction is exothermic. Uncontrolled heat can lead to side reactions or evaporation of the solvent.

  • Electrophile Addition: Dissolve 4-methylbenzoyl chloride (1.1 equiv) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes via syringe.

    • Visual Check: White fumes (HCl) may form briefly but should be immediately neutralized by the base, forming a white precipitate (Et

      
      N[1]·HCl).
      
Phase B: Reaction and Quench
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3–4 hours.

  • Monitoring: Check progress via TLC (System: 30% EtOAc in Hexanes). The starting amine (ninhydrin stain active) should disappear; the product will be UV active.

  • Quench: Once complete, quench the reaction by adding 10 mL of saturated aqueous NaHCO

    
    .
    
Phase C: Workup (Extraction)
  • Separation: Transfer the mixture to a separatory funnel. Separate the organic (lower) DCM layer.

  • Aqueous Wash: Extract the aqueous layer once with 10 mL DCM. Combine the organic layers.

  • Acid Wash (Crucial Step): Wash the combined organics with 1M HCl (2 x 15 mL).

    • Why? This protonates unreacted 2-methylpiperidine, pulling it into the aqueous phase. The amide product remains in the organic phase.[2][3]

  • Base Wash: Wash organics with Saturated NaHCO

    
     (1 x 15 mL) to remove unreacted 4-methylbenzoic acid.
    
  • Drying: Wash with Brine (1 x 15 mL), dry over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    

Workflowcluster_WorkupPurification CascadeSetupSetup: Anhydrous DCM, 0°CN2 AtmosphereAdditionAddition: Dropwise Acid Chloride(Exothermic Control)Setup->AdditionReactionReaction: 3-4h @ RTTLC MonitoringAddition->ReactionAcidWash1M HCl Wash(Removes Amine)Reaction->AcidWashBaseWashSat. NaHCO3 Wash(Removes Acid)AcidWash->BaseWashDryingDry (MgSO4) & ConcentrateBaseWash->Drying

Figure 2: Experimental workflow emphasizing the purification cascade.

Characterization & Validation

Expected Physical Properties[2][5]
  • Appearance: Viscous colorless to pale yellow oil (may solidify upon standing/chilling).

  • Yield: Expect 85–95% after workup.

Analytical Data (Simulated)

To validate the synthesis, look for these diagnostic signals:

  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • Aromatic Region:

      
       7.20–7.40 ppm (m, 4H, Ar-H).[1] Characteristic AA'BB' system of the p-tolyl group.
      
    • Benzylic Methyl:

      
       2.36 ppm (s, 3H, Ar-CH 
      
      
      ).[1]
    • Piperidine Ring:

      • 
         3.50–4.50 ppm (Broad multiplet, 1H, N-CH -CH
        
        
        ).[1] The chemical shift is deshielded due to the amide bond. Rotamers may cause peak broadening.
      • 
         2.80–3.20 ppm (m, 1H, N-CH 
        
        
        -eq).[1]
      • 
         1.10–1.30 ppm (d, 3H, CH-CH 
        
        
        ).[1]
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]

      
      : 218.15
      
    • Found [M+H]

      
      : 218.2[1]
      
Purification Notes

If the purity is <95% by NMR:

  • Flash Chromatography: Silica gel; Eluent: 10%

    
     30% EtOAc in Hexanes. The amide is moderately polar.
    
  • Recrystallization: If solid, recrystallize from Hexanes/EtOAc (10:1).[1]

Troubleshooting & Safety

Common Failure Modes
  • Low Yield: Often caused by moisture in the solvent hydrolyzing the acid chloride. Solution: Use freshly distilled DCM or molecular sieves.[1]

  • Impurity (Starting Amine): Incomplete acid wash. Solution: Ensure the pH of the aqueous layer during the first wash is <2.

  • Rotamers in NMR: Amide bond rotation is slow on the NMR timescale. This appears as "messy" or split peaks. Solution: Run NMR at elevated temperature (e.g., 50 °C) to coalesce peaks.[1]

Safety (MSDS Highlights)
  • 4-Methylbenzoyl Chloride: Corrosive, lachrymator.[1] Causes severe skin burns. Handle in a fume hood.

  • 2-Methylpiperidine: Flammable liquid, causes skin irritation.[1]

  • DCM: Volatile, suspected carcinogen.[1] Avoid inhalation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852. [1]

  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.).[1] Wiley-Interscience. (Section 16-73: Acylation of Amines). [1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7503, 4-Methylbenzoyl chloride. [1]

Application Note: High-Efficiency Synthesis of 2-Methyl-1-(4-methylbenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocols for 2-Methyl-1-(4-methylbenzoyl)piperidine (CAS: N/A for specific isomer, generic benzamide class). This compound represents a critical structural motif in medicinal chemistry, often serving as a pharmacophore in insect repellents (analogous to DEET and Picaridin) and a privileged scaffold in fragment-based drug discovery (FBDD).

The synthesis presents a specific challenge: the steric hindrance at the


-carbon of the 2-methylpiperidine ring reduces nucleophilicity compared to unsubstituted piperidine. Standard Schotten-Baumann conditions often result in incomplete conversion or require extended reaction times. This guide provides two validated pathways:
  • Method A (Preferred): Nucleophilic Catalysis (DMAP) with Acid Chlorides for scalability and cost-efficiency.

  • Method B (Alternative): Uronium-based Coupling (HATU) for high-throughput library synthesis where acid chlorides are unavailable.

Chemical Identity & Properties

PropertyData
Target Molecule This compound
Core Structure ortho-substituted tertiary benzamide
Molecular Weight ~217.31 g/mol
Key Challenge Steric hindrance at the piperidine 2-position
Applications Insect repellency (TRP channel modulation), Pharmaceutical Intermediate

Critical Process Parameters (CPP) & Reagent Selection

The Steric Challenge

The methyl group at the 2-position of the piperidine ring creates steric bulk that impedes the approach of the electrophile.

  • Impact: Slower kinetics compared to piperidine.

  • Solution: Use of a nucleophilic catalyst (DMAP) is mandatory to form a highly reactive

    
    -acylpyridinium intermediate, effectively "shuttling" the acyl group to the hindered amine.
    
Catalyst & Solvent Matrix
ComponentRecommendationRationale
Acylating Agent 4-Methylbenzoyl chloride High reactivity; generates HCl byproduct (requires scavenging). Preferred for scale >1g.
Base Triethylamine (TEA) or DIPEA Scavenges HCl. DIPEA is preferred if the acid chloride is prone to enolization (not an issue here, so TEA is cost-effective).
Catalyst DMAP (4-Dimethylaminopyridine) Critical. Used at 5-10 mol%. Accelerates reaction by factor of

via nucleophilic catalysis.
Solvent Dichloromethane (DCM) Excellent solubility for all components; easy workup.
Alt. Solvent Toluene Preferred for Green Chemistry/Industrial scale (higher boiling point, less toxic than DCM).

Mechanistic Pathway (Visualization)

The following diagram illustrates the DMAP-catalyzed acylation cycle, highlighting how the catalyst overcomes the steric barrier of 2-methylpiperidine.

ReactionMechanism Substrate 4-Methylbenzoyl Chloride Intermediate N-Acylpyridinium Salt (Activated) Substrate->Intermediate Fast DMAP DMAP (Catalyst) DMAP->Intermediate Intermediate->DMAP Catalyst Regeneration Product 2-Methyl-1-(4-methylbenzoyl) piperidine Intermediate->Product Acyl Transfer Amine 2-Methylpiperidine (Hindered Nucleophile) Amine->Product Base TEA/DIPEA Salt Ammonium Salt (Byproduct) Base->Salt Scavenges HCl

Caption: DMAP acts as a nucleophilic catalyst, forming a highly electrophilic N-acylpyridinium salt that reacts rapidly with the hindered 2-methylpiperidine.

Experimental Protocols

Method A: Acid Chloride Route (Scalable & Robust)

Best for: Gram-scale synthesis, high purity requirements.

Reagents:
  • 2-Methylpiperidine (1.0 equiv)

  • 4-Methylbenzoyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • DMAP (0.05 equiv / 5 mol%)

  • Dichloromethane (DCM) [Anhydrous] (Concentration: 0.2 M)

Step-by-Step Procedure:
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Add 2-Methylpiperidine (10 mmol, 0.99 g) and DMAP (0.5 mmol, 61 mg) to the flask. Dissolve in anhydrous DCM (50 mL).

  • Base Addition: Add TEA (15 mmol, 2.1 mL) via syringe.

  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Crucial: Controls exotherm and prevents side reactions.

  • Acylation: Add 4-Methylbenzoyl chloride (11 mmol, 1.70 g) dropwise over 15 minutes.

    • Observation: White precipitate (TEA[1]·HCl) will form immediately.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 3–4 hours.

    • QC Check: Monitor by TLC (EtOAc/Hexane 1:4). Stain with Ninhydrin (for amine) or UV (for product).

  • Quench & Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and DMAP (DMAP is basic and will wash out into the aqueous layer).

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid/hydrolyzed acid chloride.

    • Wash with Brine (1 x 30 mL).

  • Isolation: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Method B: HATU Coupling (Library/Discovery)

Best for: Parallel synthesis, or when acid chloride is unstable/unavailable.

Reagents:
  • 4-Methylbenzoic acid (1.0 equiv)

  • 2-Methylpiperidine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Dimethylformamide) [Anhydrous]

Step-by-Step Procedure:
  • Activation: In a vial, dissolve 4-Methylbenzoic acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.1 mmol). Stir at RT for 5–10 minutes.

    • Note: Solution usually turns yellow. This pre-activation forms the active ester.

  • Coupling: Add 2-Methylpiperidine (1.1 mmol).

  • Reaction: Stir at RT for 12–16 hours.

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with LiCl (5% aq) (3 x 10 mL) to remove DMF.

    • Wash with 1M HCl and Sat. NaHCO₃ as in Method A.

  • Isolation: Dry and concentrate.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the researcher must verify the following spectral features.

TechniqueExpected SignalInterpretation
1H NMR

2.3-2.4 ppm (s, 3H)
Methyl group on the benzoyl ring (Ar-CH3).
1H NMR

1.1-1.3 ppm (d, 3H)
Methyl group on the piperidine ring (broadened due to rotamers).
1H NMR

7.1-7.4 ppm (m, 4H)
Aromatic protons (AA'BB' system typical of para-substitution).
LC-MS [M+H]+ = 218.2 Confirms molecular mass.
Appearance Viscous Oil or White Solid Depending on purity and exact rotamer crystallization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Steric hindrance preventing coupling.Increase DMAP loading to 10-20 mol%. Switch solvent to 1,2-Dichloroethane (DCE) and heat to 60°C (Reflux).
Residual Amine Incomplete reaction.Ensure Acid Chloride is fresh (not hydrolyzed). Use 1.5 equiv of acid chloride.
Product Impurity DMAP contamination.[2]Ensure the 1M HCl wash is thorough during workup. DMAP protonates and enters the aqueous phase.
Rotamers in NMR Amide bond rotation is slow.This is normal for tertiary amides. Run NMR at elevated temperature (50°C) to coalesce peaks for integration.

Workflow Diagram

Workflow Start Start: Reagent Prep Mix Dissolve Amine + DMAP + Base (DCM, 0°C) Start->Mix Add Dropwise Addition of 4-Methylbenzoyl Chloride Mix->Add React Stir RT (3-4h) Monitor TLC Add->React Quench Quench: Add Water React->Quench Wash1 Wash: 1M HCl (Removes Amine/DMAP) Quench->Wash1 Wash2 Wash: NaHCO3 (Removes Acid) Wash1->Wash2 Dry Dry (MgSO4) & Concentrate Wash2->Dry End Final Product (Oil/Solid) Dry->End

Caption: Operational workflow for the synthesis of this compound via Method A.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852. Link

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as highly active acylation catalysts.[5][6] Angewandte Chemie International Edition, 17(8), 569-583. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Prathebha, K., et al. (2014).[1] Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. Acta Crystallographica Section E, 70(11), o1157. Link

  • Organic Chemistry Portal. (n.d.). Practical Amide Synthesis. Link

Sources

Application Note: Scalable Manufacturing Process for 2-Methyl-1-(4-methylbenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a scalable, green-chemistry-compliant protocol for the synthesis of 2-Methyl-1-(4-methylbenzoyl)piperidine . While structurally simple, the scale-up of this amide is complicated by the steric hindrance at the C2 position of the piperidine ring, which retards nucleophilic attack and increases the risk of competitive hydrolysis when using acid chlorides.

This guide moves beyond traditional dichloromethane (DCM) routes, presenting an optimized process using 2-Methyltetrahydrofuran (2-MeTHF) as a sustainable, biogenic solvent. The protocol emphasizes thermal control, impurity rejection, and a self-validating purification strategy suitable for transition from kilogram-lab to pilot-plant scales.

Chemical Strategy & Thermodynamics

The Challenge: Steric Hindrance

The reaction involves the acylation of 2-methylpiperidine with 4-methylbenzoyl chloride (p-toluoyl chloride). Unlike simple piperidine, the methyl group at the C2 position creates a conformational clash (A-strain) that shields the nitrogen lone pair.

  • Kinetic Impact: The reaction rate is significantly slower than unhindered secondary amines.

  • Process Risk: If the reaction temperature is uncontrolled, the acid chloride may hydrolyze (react with ambient moisture) or undergo thermal decomposition before the coupling is complete.

Route Selection: Acid Chloride vs. Coupling Agents

For scalable manufacturing (>1 kg), the Acid Chloride route is selected over peptide coupling agents (HATU, EDC) due to:

  • Atom Economy: Higher theoretical mass efficiency.

  • Cost: 4-methylbenzoyl chloride is a bulk commodity chemical.

  • Purification: Byproducts (HCl salts) are water-soluble, avoiding the difficult removal of urea byproducts associated with carbodiimides.

Green Solvent Selection

We replace the traditional solvent Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) .

  • Why? 2-MeTHF is derived from renewable resources (corncobs/bagasse), has a higher boiling point (80°C) allowing for safer thermal headroom, and exhibits excellent phase separation from water during workup, minimizing emulsion formation common with amides.

Reaction Mechanism & Critical Process Parameters (CPP)

The reaction proceeds via a Nucleophilic Acyl Substitution. The base (Triethylamine) acts as a scavenger for the HCl generated, driving the equilibrium forward.

Mechanism Diagram (DOT)

ReactionMechanism Reagents Reagents 2-Methylpiperidine 4-Methylbenzoyl Chloride Intermediate Tetrahedral Intermediate (Sterically Crowded) Reagents->Intermediate Nucleophilic Attack (Slow Step) Base Base Scavenging (Et3N + HCl) Intermediate->Base Proton Transfer Product Product This compound Intermediate->Product Cl- Elimination Base->Product Drives Equilibrium

Caption: Figure 1: Reaction pathway highlighting the rate-limiting nucleophilic attack due to steric hindrance at the piperidine C2 position.[1]

Critical Process Parameters (CPPs)
ParameterRangeRationale
Temperature (Addition) -5°C to 5°CPrevents exotherm runaway; minimizes hydrolysis.
Temperature (Aging) 20°C to 25°CEnsures conversion of the sterically hindered amine.
Stoichiometry 1.05 eq AmineSlight excess of amine ensures complete consumption of the lachrymatory acid chloride.
Base Equivalents 1.2 eq TEASufficient to neutralize HCl and prevent amine salt precipitation.
Water Content < 0.1%Critical. Solvent must be dry (KF titration) to prevent anhydride formation.

Detailed Experimental Protocol

Scale: 1.0 Mole (Theoretical Yield: ~217 g)

Equipment Setup
  • 2 L Jacketed Glass Reactor with overhead stirrer (impeller type: pitch-blade).

  • Nitrogen inertion line.[1]

  • Temperature probe (internal).

  • Pressure-equalizing addition funnel.

Step-by-Step Procedure

Step 1: Charge and Inertion [1]

  • Purge reactor with Nitrogen for 15 minutes.

  • Charge 2-MeTHF (800 mL, 4 vol) to the reactor.

  • Charge 2-methylpiperidine (104.1 g, 1.05 mol).

  • Charge Triethylamine (TEA) (121.4 g, 1.20 mol).

  • Start agitation (250 RPM) and cool jacket to -10°C. Wait until internal temperature reaches < 0°C.

Step 2: Controlled Addition (Exotherm Management) 6. Dissolve 4-methylbenzoyl chloride (154.6 g, 1.0 mol) in 2-MeTHF (150 mL). 7. Add the acid chloride solution dropwise over 60–90 minutes.

  • Critical Control: Maintain internal temperature < 10°C. The reaction is highly exothermic.
  • Observation: A thick white precipitate (TEA·HCl) will form immediately. Increase stirring speed if slurry becomes too viscous.

Step 3: Reaction Aging [1] 8. Once addition is complete, warm the reactor to 20–25°C over 30 minutes. 9. Stir for 3 hours. 10. IPC (In-Process Control): Sample 50 µL, quench in MeOH, analyze by HPLC. Target: < 1.0% residual acid chloride (as methyl ester) and stable amine/amide ratio.

Step 4: Work-up (Biphasic Separation) 11. Charge Water (500 mL) to the reactor to dissolve TEA·HCl salts.[1][2] Stir rapidly for 15 minutes. 12. Stop stirring and allow phases to separate (2-MeTHF is the Upper Layer ). 13. Drain the lower aqueous layer (waste). 14. Wash the organic layer with 1M HCl (300 mL) to remove excess 2-methylpiperidine and TEA. (Check pH of aqueous layer; should be < 2). 15. Wash the organic layer with 5% NaHCO3 (300 mL) to remove any residual p-toluic acid. 16. Wash with Brine (300 mL).

Step 5: Solvent Swap & Isolation Note: This product is often a viscous oil or low-melting solid. Crystallization is preferred for purity, but distillation is the backup.

  • Transfer organic phase to a rotovap or distillation unit.

  • Distill 2-MeTHF under reduced pressure (45°C bath) to a minimum stirrable volume.

  • Chase Step: Add n-Heptane (400 mL) and distill again to remove residual 2-MeTHF (azeotropic drying).

  • Crystallization:

    • Add n-Heptane (600 mL) and heat to 50°C to ensure full dissolution.

    • Cool slowly to 0°C over 4 hours. Seed with pure product crystals at 25°C if available.

    • Filter the white crystalline solid.

    • Wash cake with cold n-Heptane.

    • Dry in a vacuum oven at 40°C for 12 hours.

Process Flow Diagram

ProcessFlow Start Start: Inert Reactor Charge Charge: 2-MeTHF, Amine, TEA Cool to 0°C Start->Charge Addition Controlled Addition: Acid Chloride (Maintain T < 10°C) Charge->Addition Age Reaction Aging: 25°C, 3 Hours Addition->Age Quench Quench: Add Water Dissolve Salts Age->Quench Sep Phase Separation: Remove Aqueous Waste Quench->Sep Wash Washes: 1. 1M HCl (Remove Amine) 2. NaHCO3 (Remove Acid) Sep->Wash Cryst Crystallization: Swap to n-Heptane Cool to 0°C Wash->Cryst Final Final Product: Filter & Dry Cryst->Final

Caption: Figure 2: Unit operation workflow for the synthesis, emphasizing the biphasic workup enabled by 2-MeTHF.

Analytical Quality Control

To ensure the protocol is self-validating, the following analytical markers must be met:

TestMethodAcceptance Criteria
Assay HPLC (C18, ACN/H2O gradient)> 98.5% a/a
Residual Amine GC-FID or HPLC< 0.1%
Residual Acid HPLC< 0.1%
Water Content Karl Fischer (Coulometric)< 0.2%
Appearance VisualWhite to Off-white Crystalline Solid

HPLC Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 230 nm (Benzoyl chromophore).

Safety & Handling (HSE)

  • Lachrymator Hazard: 4-methylbenzoyl chloride is a potent lachrymator. All charging operations must occur within a fume hood or closed vessel.

  • Thermal Runaway: The reaction is exothermic.[3][4] Do not add the acid chloride all at once.[3] If the cooling system fails, stop addition immediately.

  • H2 Gas Risk: While not generated in the main reaction, benzoyl chlorides react violently with moisture to release HCl. Ensure reactor is dry to prevent pressure buildup.

References

  • Green Solvent Selection

    • Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013, 17(12), 1517–1525. Link

  • Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH, 2010.
  • 2-MeTHF in Biphasic Workups

    • Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Green Solvent for Organic Synthesis." ChemSusChem, 2012, 5(8), 1369–1379. Link

  • Benzoylpiperidine Crystallization

    • Prathebha, K., et al. "Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide."[5] Acta Crystallographica Section E, 2014. (Provides precedent for crystallization of similar methyl-benzoyl piperidines). Link

Sources

2-Methyl-1-(4-methylbenzoyl)piperidine: A Versatile Intermediate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Introduction: The Significance of the Substituted Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a fundamental structural motif in a vast array of natural alkaloids and synthetic pharmaceuticals.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and the ability to adopt specific three-dimensional conformations crucial for receptor binding.[3] Specifically, the N-benzoylpiperidine fragment has been identified as a "privileged structure," frequently found in bioactive small molecules targeting a wide range of therapeutic areas, from central nervous system disorders to oncology.[4]

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of 2-Methyl-1-(4-methylbenzoyl)piperidine . This compound serves as a valuable pharmaceutical intermediate, incorporating two key structural features for further chemical elaboration:

  • A chiral center at the 2-position of the piperidine ring, allowing for the exploration of stereospecific interactions with biological targets.

  • A substituted benzoyl moiety , which can be further functionalized or serve as a critical pharmacophoric element.

The protocols outlined herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale to ensure robust and reproducible outcomes.

Physicochemical Properties and Safety Data

A thorough understanding of the chemical properties and handling requirements is paramount for safe and effective experimentation. The data presented below is a combination of known values for the starting materials and predicted values for the final product.

Table 1: Physicochemical and Safety Data

Property2-Methylpiperidine (Starting Material)4-Methylbenzoyl Chloride (Starting Material)This compound (Product)Data Source
Molecular Formula C₆H₁₃NC₈H₇ClOC₁₄H₁₉NO-
Molecular Weight 99.17 g/mol 154.60 g/mol 217.31 g/mol [5]
Appearance Colorless to yellow liquidColorless to light yellow liquidPredicted: Off-white to yellow solid or viscous oil[5]
Boiling Point 118-119 °C225-227 °CPredicted: >300 °C[5]
Density 0.844 g/mL at 25 °C1.211 g/mL at 25 °CPredicted: >1.0 g/mL[5]
Key Hazards Highly flammable, Corrosive, ToxicCorrosive, LachrymatorPredicted: Skin/eye irritant, Harmful if swallowed[6][7]
CAS Number 109-05-7874-60-284545-91-5[5]
Safety and Handling Precautions

The synthesis and handling of this compound and its precursors must be conducted in a well-ventilated chemical fume hood.[6] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile), is mandatory.

  • Starting Materials: 2-Methylpiperidine is highly flammable and corrosive, causing severe skin burns and eye damage.[5][6] 4-Methylbenzoyl chloride is corrosive and reacts with moisture; handle under anhydrous conditions where possible.

  • Reaction: The acylation reaction is exothermic and generates hydrogen chloride (HCl) gas as a byproduct, which is neutralized by the base in the reaction mixture.

  • Product: The toxicological properties of the final compound have not been fully investigated.[8] Treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.[6]

Synthesis Protocol: N-Acylation via Schotten-Baumann Reaction

Principle and Rationale

The synthesis of this compound is efficiently achieved through an N-acylation reaction. The chosen method is a modified Schotten-Baumann reaction, a robust and widely used technique for forming amides from amines and acid chlorides.[9] In this protocol, 2-methylpiperidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. A base, such as triethylamine, is added to the reaction to act as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation.[1] Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve both reactants.

Materials and Reagents
  • 2-Methylpiperidine (≥98% purity)

  • 4-Methylbenzoyl chloride (≥98% purity)

  • Triethylamine (Et₃N, ≥99%, distilled)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Experimental Protocol
  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • Initial Reagents: To the flask, add 2-methylpiperidine (5.0 g, 50.4 mmol) and anhydrous dichloromethane (100 mL). Begin stirring.

  • Base Addition: Add triethylamine (7.7 mL, 55.4 mmol, 1.1 equivalents) to the solution. The base is crucial for neutralizing the HCl byproduct.[1]

  • Acid Chloride Addition: Dissolve 4-methylbenzoyl chloride (8.6 g, 55.4 mmol, 1.1 equivalents) in anhydrous dichloromethane (25 mL) in a dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30 minutes. Rationale: A slow, dropwise addition is essential to control the exothermic nature of the acylation reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Workup - Acid Wash: Transfer the reaction mixture to a separatory funnel. Wash with 1 M HCl (2 x 50 mL). Rationale: This acidic wash removes unreacted 2-methylpiperidine and triethylamine by converting them into their water-soluble hydrochloride salts.

  • Aqueous Workup - Base Wash: Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL). Rationale: This basic wash neutralizes any remaining acidic species, including traces of HCl or hydrolyzed acid chloride.

  • Aqueous Workup - Brine Wash: Wash the organic layer with brine (1 x 50 mL). Rationale: This wash removes the bulk of the dissolved water from the organic layer before the drying step.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis and Purification Workflow

G Figure 1: General Workflow for Synthesis and Purification cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation Stage cluster_purification Purification & Analysis Stage Setup 1. Reaction Setup (Flask, Stirrer, 0-5°C) Reactants 2. Add Reactants (2-Methylpiperidine, Et3N, DCM) Setup->Reactants Addition 3. Dropwise Addition (4-Methylbenzoyl Chloride) Reactants->Addition Reaction 4. Stir at Room Temp (2-4 hours) Addition->Reaction AcidWash 5. Acid Wash (1M HCl) Reaction->AcidWash BaseWash 6. Base Wash (NaHCO3) AcidWash->BaseWash Dry 7. Dry & Evaporate BaseWash->Dry Crude Crude Product Dry->Crude Column 8. Column Chromatography Crude->Column Analysis 9. Characterization (GC-MS, HPLC, NMR) Column->Analysis Pure Pure Intermediate Analysis->Pure

Caption: Workflow from reaction setup to pure intermediate.

Purification and Analytical Characterization

Crude products from organic synthesis almost invariably contain impurities. Rigorous purification and subsequent characterization are essential to ensure the material is suitable for use in pharmaceutical development.

Purification Protocol: Flash Column Chromatography

Principle: Flash column chromatography is a standard and effective technique for purifying organic compounds. It separates molecules based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent system). The less polar compounds typically elute faster than more polar compounds.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by preliminary TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in hexanes and pack a glass column.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization Protocols

The identity and purity of the final compound must be confirmed using orthogonal analytical techniques.[10]

Table 2: Suggested Analytical Methods for Characterization

TechniquePurposeSample PreparationTypical ConditionsExpected Result
GC-MS Purity assessment and confirmation of molecular weight.Dissolve ~1 mg of sample in 1 mL of a suitable solvent like ethyl acetate or methanol.[11]Column: HP-5 or equivalent (30 m x 0.25 mm, 0.25 µm film). Oven Program: 60°C (1 min), ramp at 15°C/min to 280°C (5 min). Carrier Gas: Helium.[11]A single major peak with a mass spectrum showing a molecular ion (M⁺) peak at m/z = 217.
RP-HPLC High-resolution purity determination (e.g., % area).Dissolve ~1 mg of sample in 1 mL of acetonitrile/water (50:50).[12]Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of acetonitrile in water (both with 0.1% TFA or formic acid). Flow Rate: 1.0 mL/min. Detection: UV at 254 nm.[12]A single major peak, allowing for quantification of purity.
¹H NMR Definitive structural elucidation.Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated chloroform (CDCl₃).Run on a 400 MHz or higher spectrometer.Characteristic peaks corresponding to the aromatic, piperidine, and methyl protons.
¹³C NMR Confirmation of carbon skeleton.Dissolve ~20-30 mg of sample in ~0.7 mL of CDCl₃.Run on a 100 MHz or higher spectrometer.Peaks corresponding to each unique carbon atom in the molecule, including the key carbonyl signal (~170 ppm).

Applications in Pharmaceutical Development

A Scaffold for Structure-Activity Relationship (SAR) Studies

This compound is not an active pharmaceutical ingredient itself, but a key building block. Its structure allows for systematic modifications to explore the structure-activity relationships of a potential drug candidate. The benzoylpiperidine scaffold is a known pharmacophore for various CNS targets, including serotonin (5-HT) and dopamine receptors.[4]

Potential Therapeutic Pathways

Derivatives synthesized from this intermediate could be investigated for a variety of therapeutic applications, including:

  • Atypical Antipsychotics: By mimicking the structure of known 5-HT₂A antagonists.[4]

  • Analgesics: As a precursor for novel fentanyl analogues or other opioid receptor modulators.[13][14]

  • Anticancer Agents: The piperidine ring is a feature in numerous kinase inhibitors and other anticancer drugs.

  • Antimicrobial Agents: The scaffold could be used to develop inhibitors of essential bacterial enzymes.[12]

Diagram of Potential Derivatization

G Figure 2: Potential Derivatization Pathways for SAR Studies cluster_mods Synthetic Modifications cluster_targets Potential Therapeutic Targets Intermediate This compound (Core Intermediate) ModA A: Modification of Benzoyl Ring (e.g., Halogenation, Nitration) Intermediate->ModA ModB B: Reduction of Carbonyl (to Benzyl Alcohol) Intermediate->ModB ModC C: Further Substitution on Piperidine Ring (via C-H activation) Intermediate->ModC Target1 CNS Receptors (Serotonin, Dopamine) ModA->Target1 Target2 Enzyme Inhibitors (Kinases, Proteases) ModA->Target2 Target3 Ion Channels ModA->Target3 ModB->Target1 ModB->Target2 ModB->Target3 ModC->Target1 ModC->Target2 ModC->Target3

Caption: Exploration of chemical space from the core intermediate.

Conclusion

This compound represents a strategically important intermediate for modern drug discovery. Its synthesis via a robust N-acylation protocol is straightforward and scalable. The protocols provided in this guide offer a comprehensive framework for its preparation, purification, and characterization, empowering research and development teams to leverage this versatile building block in the creation of novel and potentially life-saving therapeutics.

References

  • Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis Source: RSC Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Piperidine - SAFETY DATA SHEET Source: PENTA s.r.o. URL: [Link]

  • Title: Analytical Methods Source: Royal Society of Chemistry Publishing URL: [Link]

  • Title: Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues Source: University of Vienna URL: [Link]

  • Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: MDPI URL: [Link]

  • Title: Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Benzoyl piperidine Source: Organic Syntheses URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: 2-(4-Methylphenyl)piperidine Properties Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Piperidine Synthesis Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Chemical Properties of 2-Methylpiperidine (CAS 109-05-7) Source: Cheméo URL: [Link]

  • Title: Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate Source: SciSpace URL: [Link]

  • Title: An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate Source: ResearchGate URL: [Link]

  • Title: Piperidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Method for measuring content of piperidine impurity in glatiramer acetate sample Source: Google Patents URL

Sources

Application Note: Sustainable Synthesis of 2-Methyl-1-(4-methylbenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Green Chemistry Rationale

Executive Summary

The target molecule, 2-Methyl-1-(4-methylbenzoyl)piperidine , represents a class of carboxamides widely used as insect repellents and pharmaceutical intermediates. Historically, its synthesis relied on the Schotten-Baumann reaction using p-toluoyl chloride and 2-methylpiperidine in dichloromethane (DCM) with triethylamine. While effective, this route generates stoichiometric chloride waste, utilizes hazardous chlorinated solvents, and poses corrosion risks.

This guide presents two validated "Green Chemistry" protocols that align with the 12 Principles of Green Chemistry , specifically focusing on Atom Economy , Safer Solvents , and Design for Degradation .

Chemical Challenge: Steric Hindrance

The nucleophile, 2-methylpiperidine , is a secondary amine with a methyl group at the


-position. This steric bulk significantly reduces nucleophilicity compared to simple piperidine, often leading to stalled conversion in standard catalytic cycles. The protocols below are specifically optimized to overcome this kinetic barrier without resorting to harsh activating agents.
Pathway Comparison

The following diagram illustrates the shift from the classical "High Waste" route to the modern "Catalytic/Green" routes.

G cluster_0 Classical Route (Hazardous) cluster_1 Green Route A (Catalytic) cluster_2 Green Route B (Coupling) AcidCl p-Toluoyl Chloride (Corrosive) Waste Waste: HCl + Salts AcidCl->Waste Target Target Amide AcidCl->Target Fast but Dirty DCM Solvent: DCM (Carcinogen) DCM->Target Acid p-Toluic Acid (Safe Solid) Byprod Byproduct: Water Acid->Byprod Acid->Target Route A: Reflux/-H2O Acid->Target Route B: T3P Coupling Cat Catalyst: Boric Acid (Non-toxic) Cat->Target T3P Reagent: T3P (Water Soluble) T3P->Target Solvent Solvent: 2-MeTHF (Bio-derived) Solvent->Target Amine 2-Methylpiperidine Amine->Target

Caption: Comparison of synthetic strategies. The Green Routes utilize non-toxic precursors and generate benign byproducts (Water or water-soluble phosphates).

Part 2: Detailed Experimental Protocols

Protocol A: Catalytic Direct Amidation (The "Atom Economy" Route)

Principle: Boric acid (


) acts as a Lewis acid catalyst, forming a mixed anhydride (acyloxyborate) intermediate that activates the carboxylic acid. This method has 100% Atom Economy  (excluding water loss).

Reagents & Materials:

  • p-Toluic acid (1.0 equiv)

  • 2-Methylpiperidine (1.1 equiv)

  • Boric Acid (10-20 mol%)

  • Solvent: Anisole (High boiling, green alternative to Toluene) or CPME (Cyclopentyl methyl ether).

  • Apparatus: Round-bottom flask with Dean-Stark trap (for water removal).

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge p-toluic acid (13.6 g, 100 mmol) and Boric acid (1.24 g, 20 mmol).

  • Solvent Addition: Add Anisole (50 mL). Anisole is chosen for its high boiling point (154°C) and favorable EHS profile compared to Toluene/Xylene.

  • Amine Addition: Add 2-methylpiperidine (10.9 g, 110 mmol). Note: A slight excess accounts for the lower nucleophilicity.

  • Reflux: Attach a Dean-Stark trap filled with Anisole and a reflux condenser. Heat the mixture to reflux (oil bath ~160°C) for 12–24 hours.

    • Checkpoint: Monitor water collection in the trap. The reaction is driven by the removal of water.[1]

  • Workup: Cool the mixture to room temperature.

    • Add EtOAc (50 mL) and wash with 1M HCl (to remove unreacted amine) and saturated

      
       (to remove unreacted acid).
      
    • Green Tip: The Boric acid partitions into the aqueous phase and is non-toxic.

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Water or distill if liquid (bp > 250°C).

Why this works: The boric acid forms a transient "active ester" with the carboxylic acid, which is sufficiently electrophilic to react with the hindered secondary amine but stable enough to avoid side reactions.

Protocol B: T3P-Mediated Coupling (The "Pharma Standard" Route)

Principle: Propylphosphonic anhydride (T3P) is a cyclic anhydride that acts as a potent coupling agent. Unlike EDC/HOBt, T3P yields only water-soluble byproducts, simplifying purification.

Reagents & Materials:

  • p-Toluic acid (1.0 equiv)

  • 2-Methylpiperidine (1.1 equiv)

  • T3P (50% w/w solution in 2-MeTHF ) (1.5 equiv)

  • Base: Pyridine or N-Methylmorpholine (2.5 equiv)

  • Solvent: 2-MeTHF (2-Methyltetrahydrofuran) - A bio-derived solvent from corncobs/bagasse.

Procedure:

  • Setup: In a reaction vessel, dissolve p-toluic acid (10 mmol) and 2-methylpiperidine (11 mmol) in dry 2-MeTHF (10 volumes).

  • Base Addition: Add Pyridine (25 mmol) and cool the mixture to 0°C.

  • Coupling: Dropwise add the T3P solution (15 mmol) over 15 minutes.

    • Mechanism:[2][3][4][5][6][7] T3P activates the carboxylate to form a mixed anhydride.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

    • Optimization: For highly hindered amines like 2-methylpiperidine, mild heating to 40–50°C may accelerate conversion.

  • Workup (The "Green" Advantage):

    • Add water (10 volumes). Stir for 15 minutes.

    • Separate layers. The T3P byproducts (propylphosphonic acid) remain in the aqueous layer.

    • Wash organic layer with 1M NaOH (removes excess acid) and 1M HCl (removes excess amine/pyridine).

  • Isolation: Evaporate the 2-MeTHF to yield the pure amide.

Part 3: Mechanistic Insight & Visualization

The following diagram details the catalytic cycle for Protocol A (Boric Acid), highlighting the activation step that enables the reaction with the hindered amine.

Mechanism BoricAcid B(OH)3 (Catalyst) Intermediate1 Monoacyloxyborate (Activated Species) BoricAcid->Intermediate1 + Acid - H2O Acid p-Toluic Acid Acid->Intermediate1 Transition Tetrahedral Intermediate Intermediate1->Transition + Amine Amine 2-Methylpiperidine (Nucleophile) Amine->Transition Transition->BoricAcid Regeneration Product Target Amide Transition->Product Water H2O (Removed via Dean-Stark) Transition->Water

Caption: Boric acid catalytic cycle. The formation of the acyloxyborate intermediate lowers the activation energy for the amine attack.

Part 4: Comparative Metrics & Data

The following table contrasts the Green protocols against the traditional Acid Chloride route.

MetricClassical (Acid Chloride)Protocol A (Boric Acid)Protocol B (T3P/2-MeTHF)
Atom Economy Poor (Loss of Cl, SO2/PO3)Excellent (100%) Moderate
E-Factor (Waste/Product) High (>10)Low (<3) Medium (~5)
Reaction Mass Efficiency LowHighHigh
Hazard Profile Corrosive, LachrymatorNon-toxic Low Toxicity
Suitability for Hindered Amines High (Very reactive)Moderate (Requires Heat)High (Strong coupling)
Solvent Status DCM (Red/Banned)Anisole (Green) 2-MeTHF (Green)
Recommendation
  • Use Protocol A for large-scale manufacturing where cost and waste minimization are paramount, and heating is acceptable.

  • Use Protocol B for medicinal chemistry/drug discovery (gram scale) where speed, ease of workup, and mild conditions are prioritized over raw material cost.

References

  • Tang, P. (2005). Boric Acid Catalyzed Amide Formation. Organic Syntheses. (Demonstrates the fundamental boric acid protocol).

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Green and Efficient Coupling Agent.[8][9][10] Organic Process Research & Development. (Details T3P utility in pharma).

  • Pace, V., et al. (2014). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. ChemPubSoc Europe. (Validates 2-MeTHF as a green solvent).

  • Gernon, M. D., et al. (1999). Boric Acid Catalyzed Amidation of Carboxylic Acids. Tetrahedron Letters. (Specific mechanistic insights).

  • Pfizer Inc. (2023). Green Chemistry Solvent Selection Guide. (Basis for selecting Anisole and 2-MeTHF).

Sources

Storage and handling protocols for 2-Methyl-1-(4-methylbenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Storage, Handling, and Stability Protocols for 2-Methyl-1-(4-methylbenzoyl)piperidine

Part 1: Executive Summary & Chemical Identity

CRITICAL DISAMBIGUATION: Do not confuse this compound with Picaridin (Icaridin), which is sec-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.[1] While both are substituted piperidines used in research, This compound is a distinct tertiary amide often utilized as a pharmaceutical intermediate or structural probe in receptor binding studies.[1]

Chemical Profile
ParameterDetail
Chemical Name This compound
CAS Number 346695-00-9
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol
Structure Class Tertiary Amide / Piperidine Derivative
Chirality Contains one chiral center at the C2 position of the piperidine ring.[1][2] Typically supplied as a racemate unless specified.
Physical State Viscous oil or low-melting solid (depending on purity/enantiomeric excess).[1]
Solubility Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate. Insoluble in Water.

Part 2: Storage & Stability Protocols

As a tertiary amide, this compound exhibits moderate chemical stability. However, the benzylic methyl group (on the benzoyl ring) and the chiral center at C2 require specific precautions to prevent oxidation and racemization over extended periods.

Environmental Control
  • Temperature:

    • Short-term (< 30 days): Ambient (20–25°C) is acceptable if protected from light.

    • Long-term (> 30 days): Refrigerate at 2–8°C .

    • Archival (> 1 year): Freeze at -20°C to minimize slow hydrolysis or benzylic oxidation.[3]

  • Atmosphere:

    • Store under an inert atmosphere (Argon or Nitrogen ) for long-term banking.[1][3] The benzylic methyl group is susceptible to slow radical oxidation in the presence of light and oxygen.

  • Light Protection:

    • Strictly store in Amber Glass vials. UV light can catalyze radical formation at the benzylic position.

Container Compatibility

Due to the lipophilic nature of the compound (LogP ~3.5 predicted), it can leach plasticizers from low-quality plastics.

  • Recommended: Borosilicate Glass (Type I), Teflon (PTFE) lined caps.

  • Avoid: Polystyrene (PS) or PVC containers for liquid storage. Polypropylene (PP) is acceptable for short-term solid storage only.[1][3]

Storage Decision Logic (Visualization)

StorageProtocol Start Compound Receipt CheckForm Physical State Check Start->CheckForm IsSolid Solid / Crystalline? CheckForm->IsSolid ShortTerm Store at 2-8°C (Amber Vial) IsSolid->ShortTerm Yes (Use < 1 month) LongTerm Store at -20°C (Under Argon) IsSolid->LongTerm Yes (Use > 1 month) Solubilize Dissolve in DMSO (Stock Solution) IsSolid->Solubilize No (Oil/Viscous) Solubilize->LongTerm Aliquot & Freeze

Part 3: Handling & Solubilization

Safety Precautions (HSE)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).

  • PPE: Nitrile gloves (0.11 mm minimum thickness). The compound is lipophilic and may permeate latex rapidly. Wear safety goggles.

  • Inhalation: Handle in a fume hood, especially if heating is required for dissolution.

Solubilization Protocol

For biological assays or analytical standards, prepare stock solutions in DMSO (Dimethyl sulfoxide).

  • Weighing: Weigh the compound into a glass vial. Note: If the compound is a viscous oil, use a positive displacement pipette or reverse pipetting technique to ensure accuracy.[1]

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

  • Mixing: Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

  • Stability of Solution: DMSO stocks are stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles (maximum 3 cycles recommended).

Part 4: Analytical Validation (QC)

To verify identity and purity, use the following High-Performance Liquid Chromatography (HPLC) protocol. This method is designed to separate the compound from potential hydrolysis products (4-methylbenzoic acid or 2-methylpiperidine).[1][3]

HPLC Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic ring) and 210 nm (amide bond)
Temperature 30°C
Injection Vol 5 µL
Gradient Profile
  • 0-2 min: 5% B (Isocratic hold)[1][3]

  • 2-10 min: 5% B → 95% B (Linear Gradient)

  • 10-12 min: 95% B (Wash)

  • 12-15 min: 5% B (Re-equilibration)

QC Workflow Logic

QCWorkflow Sample Sample Prep (0.1 mg/mL in MeOH) Inject Inject HPLC (Gradient Method) Sample->Inject CheckPurity Purity > 95%? Inject->CheckPurity Pass Release for Assay CheckPurity->Pass Yes Fail Check Degradants CheckPurity->Fail No Hydrolysis Peak at low RT? (Amine/Acid) Fail->Hydrolysis

Part 5: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11523866, this compound. Retrieved from [Link][1][3]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for general amide stability and hydrolysis mechanisms).

  • World Health Organization (2004). Specifications and Evaluations for Public Health Pesticides: Icaridin. (Cited for comparative handling of piperidine-based repellents).[1] Retrieved from [Link][1]

Sources

Application Note: Strategic Solvent Selection & Purification Protocol for 2-Methyl-1-(4-methylbenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, logic-driven framework for the purification of 2-Methyl-1-(4-methylbenzoyl)piperidine . It moves beyond generic instructions to establish a self-validating process chemistry workflow .

Part 1: Executive Summary & Physicochemical Profiling

The extraction of This compound (hereafter Target Amide ) presents a classic yet critical separation challenge: isolating a neutral, lipophilic amide from its synthetic precursors—a basic amine (2-Methylpiperidine ) and an acidic byproduct (4-Methylbenzoic acid ).

Success depends not on trial-and-error, but on exploiting the pKa differentials between these three species. This guide prioritizes Liquid-Liquid Extraction (LLE) over chromatography for scalability and cost-efficiency, utilizing "Green" solvent alternatives to replace hazardous chlorinated systems.

The Solute Triad: Properties & Separation Logic
ComponentRoleChemical NatureApprox.[1][2][3][4][5][6][7][8][9][10][11] pKaSolubility Behavior (Neutral pH)
Target Amide ProductTertiary Amide (Neutral)N/A (Non-ionizable*)Lipophilic (Org. Soluble)
2-Methylpiperidine Impurity ASecondary Amine (Base)~11.1 (Conj. Acid)Mod. Lipophilic / Water Miscible
4-Methylbenzoic Acid Impurity BCarboxylic Acid (Acid)~4.4Solid, Org.[4] Soluble

*Note: Tertiary amides are very weakly basic (pKa ~ -0.5) and will not protonate under the mild acidic conditions used for extraction.

Part 2: Solvent Selection Methodology

The choice of solvent dictates the partition coefficient (


) of the target versus impurities. While Dichloromethane (DCM) is the traditional solvent for amides due to high solubility, it is neurotoxic and environmentally regulated. We recommend 2-Methyltetrahydrofuran (2-MeTHF)  or Ethyl Acetate (EtOAc)  based on the following selection matrix.
Comparative Solvent Performance Matrix
SolventSolvency Power (Amide)Water ImmiscibilityGreen ScoreRecommendation
Dichloromethane (DCM) ExcellentGood (Bottom Layer)Poor (Hazardous)Avoid (unless solubility is critical)
Ethyl Acetate (EtOAc) GoodModerate (Soluble ~3% in H2O)GoodStandard Choice
2-MeTHF ExcellentHigh (Clean Phase Cuts)ExcellentPreferred (Premium)
Toluene ModerateVery HighModerateAlternative (Best for crystallization)

Expert Insight: 2-MeTHF is superior to EtOAc for this extraction because it is stable to both acids and bases (resisting hydrolysis) and forms sharper phase boundaries, reducing emulsion formation common with piperidine derivatives.

Part 3: The Self-Validating Extraction Protocol

This protocol uses a "Switch-State" Logic : we force impurities into the aqueous phase by toggling pH, while the neutral Target Amide remains protected in the organic phase.

Reagents Required[12]
  • Crude Reaction Mixture (containing Target Amide, residual amine, and acid).

  • Solvent: 2-MeTHF (Recommended) or Ethyl Acetate.[10]

  • Acid Wash: 1.0 M HCl (Target pH < 2).

  • Base Wash: 1.0 M NaOH or 10% Na₂CO₃ (Target pH > 10).

  • Brine: Saturated NaCl solution.

Step-by-Step Workflow
Phase 1: Solubilization & Acid Wash (Removal of Amine)
  • Dissolution: Dissolve the crude reaction residue in 10 volumes of 2-MeTHF.

  • Acid Extraction: Add 5 volumes of 1.0 M HCl. Agitate vigorously for 5 minutes.

    • Mechanism:[11] 2-Methylpiperidine is protonated to its hydrochloride salt (

      
      ), becoming water-soluble.
      
    • Validation: Check aqueous layer pH. It must be < 2. If not, add more acid.

  • Separation: Allow phases to settle. Drain the lower aqueous layer (contains amine salts).

    • Critical Check: The Target Amide is in the Upper Organic Layer .

Phase 2: Base Wash (Removal of Acid)
  • Base Extraction: To the organic layer from Step 3, add 5 volumes of 1.0 M NaOH. Agitate for 5 minutes.

    • Mechanism:[11] Residual 4-methylbenzoic acid is deprotonated to sodium 4-methylbenzoate (

      
      ), becoming water-soluble.
      
    • Validation: Check aqueous layer pH. It must be > 10.

  • Separation: Drain the lower aqueous layer (contains benzoate salts).

Phase 3: Polishing & Isolation
  • Brine Wash: Wash the organic layer with saturated brine to remove trapped water and trace ions.

  • Drying: Dry organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter and evaporate solvent under reduced pressure (

    
    ) to yield the purified Target Amide.
    

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the logical flow of the extraction process, highlighting the chemical state changes of the impurities.

ExtractionWorkflow Crude Crude Mixture (Amide + Amine + Acid) Solvent Dissolve in 2-MeTHF Crude->Solvent AcidWash Acid Wash (1M HCl) pH < 2 Solvent->AcidWash Sep1 Phase Separation AcidWash->Sep1 AqWaste1 Aqueous Phase (Amine-HCl Salt) Sep1->AqWaste1 Removes Amine OrgPhase1 Organic Phase (Amide + Acid) Sep1->OrgPhase1 Retains Amide BaseWash Base Wash (1M NaOH) pH > 10 OrgPhase1->BaseWash Sep2 Phase Separation BaseWash->Sep2 AqWaste2 Aqueous Phase (Benzoate Salt) Sep2->AqWaste2 Removes Acid OrgPhase2 Organic Phase (Pure Amide) Sep2->OrgPhase2 Retains Amide Final Final Product This compound OrgPhase2->Final Dry & Evaporate

Caption: Logical decision tree for the purification of neutral amides via pH-swing extraction.

Part 5: Troubleshooting & Optimization

Dealing with Emulsions

Amides derived from piperidine can act as weak surfactants, causing emulsions during aqueous washes.

  • Solution A: Add solid NaCl to the aqueous phase to increase ionic strength.

  • Solution B: Filter the biphasic mixture through a pad of Celite if particulate matter is stabilizing the emulsion.

  • Solution C: Use 2-MeTHF instead of EtOAc/DCM, as its lower surface tension often promotes faster phase breaks.

Yield Loss

If the yield is lower than expected:

  • Check Aqueous pH: If the acid wash is too strong (e.g., conc. H₂SO₄), the amide oxygen can protonate (though rare, pKa ~ -0.5), leading to loss into the aqueous layer. Stick to 1M HCl.

  • Back-Extraction: Re-extract the combined aqueous waste layers with a small volume of fresh solvent to recover any entrained product.

References

  • Pfizer Inc. (2013). Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry.

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard text for solubility parameters).
  • PubChem. (2023).[1] Compound Summary: 2-Methylpiperidine (pKa and Properties). National Library of Medicine.

  • American Chemical Society. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide.

Sources

Application Note: 2-Methyl-1-(4-methylbenzoyl)piperidine (Icaridin) in Prophylactic Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Medicinal Context[1][2][3][4][5]

In the scope of medicinal chemistry, 2-Methyl-1-(4-methylbenzoyl)piperidine (commonly known as Icaridin or Picaridin ) represents a critical pivot from broad-spectrum toxicity to targeted receptor modulation. Unlike traditional pesticides that rely on acetylcholinesterase inhibition (toxicity), Icaridin operates as a prophylactic agent against vector-borne diseases (Malaria, Dengue, Zika).

Its medicinal value lies in its ability to disrupt the olfactory signal transduction in hematophagous (blood-feeding) arthropods without systemic toxicity to vertebrates. This guide details the chemical synthesis, receptor-level pharmacodynamics, and validation protocols for researchers developing derivative pharmacophores or formulation systems.

Chemical Structure & Synthesis Protocol[6][7]

Icaridin is a piperidine derivative synthesized via the acylation of 2-methylpiperidine. The commercial product is typically a racemate containing a mixture of cis and trans diastereomers (equimolar mixture of two racemates).

Protocol 1: Schotten-Baumann Synthesis of Icaridin

Objective: To synthesize technical grade this compound for bio-assay.

Reagents:

  • 2-Methylpiperidine (Nucleophile)

  • 4-Methylbenzoyl chloride (Electrophile)

  • Sodium Hydroxide (NaOH, 10% aq) or Triethylamine (Et3N)

  • Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask, dissolve 2-methylpiperidine (0.1 mol, 9.9 g) in DCM (100 mL). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (0.12 mol, 16.7 mL) to the reaction vessel. Note: Et3N acts as a scavenger for the HCl byproduct, driving the equilibrium forward.

  • Acylation: Dropwise, add 4-methylbenzoyl chloride (0.1 mol, 15.4 g) dissolved in DCM (20 mL) over 30 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor progress via TLC (Silica gel, Hexane:EtOAc 3:1).

  • Workup (Critical for Purity):

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine.

    • Wash with Sat. NaHCO3 (2 x 50 mL) to remove unreacted acid chloride/carboxylic acid.

    • Wash with Brine (50 mL), dry over anhydrous MgSO4 , and filter.

  • Isolation: Concentrate under reduced pressure (Rotavap). The resulting oil is a mixture of cis and trans isomers.

  • Validation: 1H NMR should show characteristic benzoyl aromatic protons (7.0-7.5 ppm) and the piperidine ring protons (1.0-4.5 ppm).

Visualization: Synthesis Pathway

Synthesis Precursor1 2-Methylpiperidine (Nucleophile) Intermediate Tetrahedral Intermediate Precursor1->Intermediate Nucleophilic Attack Precursor2 4-Methylbenzoyl Chloride (Electrophile) Precursor2->Intermediate Product Icaridin (Amide Bond Formation) Intermediate->Product Elimination Byproduct HCl (Captured by Base) Intermediate->Byproduct

Caption: Schotten-Baumann acylation pathway for Icaridin synthesis.

Pharmacodynamics: Mechanism of Action

Unlike DEET, which has been shown to inhibit acetylcholinesterase (potential neurotoxicity), Icaridin targets the Odorant Receptor Co-receptor (Orco) complex in insects.

Molecular Mechanism[8][9]
  • Target: Insect Olfactory Receptor Neurons (ORNs).[1][2]

  • Interaction: Icaridin interacts with the highly conserved Orco subunit and specific tuning receptors (e.g., AgOr in Anopheles).

  • Effect: It acts as a conformational modulator . Depending on the specific receptor subtype, it can function as an inverse agonist or a non-competitive antagonist, effectively "blinding" the insect to host volatiles (CO2, Octenol, Lactic Acid).

Visualization: Receptor Modulation

Mechanism Host Host Volatiles (Lactic Acid / CO2) Receptor Insect Odorant Receptor (Orco + Tuning Or) Host->Receptor Binding Signal Signal Transduction (Depolarization) Receptor->Signal Activation Block Receptor Conformational Change (Inhibition/Scrambling) Receptor->Block Behavior Host Seeking (Biting) Signal->Behavior Icaridin Icaridin Molecule Icaridin->Receptor Allosteric Modulation Block->Signal Inhibits Confusion Behavioral Disruption (Avoidance) Block->Confusion

Caption: Icaridin disrupts the olfactory cascade by modulating the Orco/Or complex.

Comparative Data: Icaridin vs. DEET[5][12][13][14][15]

For medicinal chemists designing improved pharmacophores, understanding the Structure-Activity Relationship (SAR) relative to the gold standard (DEET) is vital.

FeatureIcaridin (Piperidine Derivative)DEET (Benzamide Derivative)Medicinal Chemistry Implication
Plasticity Does not dissolve plasticsDissolves plastics/syntheticsIcaridin has better compatibility with medical devices/prosthetics.
Skin Permeation Low (< 6% absorbed)Moderate (up to 18% absorbed)Lower systemic toxicity risk for Icaridin.
Mechanism Orco/Or modulatorAChE inhibitor (weak) + Or modulatorIcaridin is more selective to insect targets.
Volatility Low Vapor PressureHigher Vapor PressureIcaridin provides longer duration on skin (lower evaporation rate).

Efficacy Evaluation Protocol (WHO Standard)

To validate the biological activity of synthesized Icaridin or new formulations, the Arm-in-Cage test is the standard protocol endorsed by the World Health Organization (WHO).

Protocol 2: Biological Assay for Repellency

Objective: Determine the Complete Protection Time (CPT).

Materials:

  • Test Cage (40 x 40 x 40 cm).

  • Test Mosquitoes: Aedes aegypti or Anopheles gambiae (200 females, nulliparous, 5–7 days old, starved for 12h).

  • Control: Ethanol carrier.

  • Treatment: Icaridin solution (20% w/v in Ethanol).

Procedure:

  • Volunteer Preparation: Wash arms with unscented soap. Rinse with 70% ethanol.

  • Application: Apply 1 mL of treatment to the forearm (approx. 600 cm² surface area). Allow to dry for 10 minutes.

  • Exposure: Insert the treated arm into the cage for 3 minutes every 30 minutes .

  • Scoring: Count "Landings" (mosquito stays > 2 seconds) and "Probing" (attempt to bite).

  • Termination: The test ends when the first confirmed bite occurs (or two bites in one exposure period).

  • Calculation:

    
    
    Standard Icaridin (20%) typically yields a CPT of 6–10 hours depending on species.
    

References

  • World Health Organization (WHO). (2009).[3] Guidelines for efficacy testing of mosquito repellents for human skin.[3][4] WHO/HTM/NTD/WHOPES/2009.[3]4. [Link][5][1][6]

  • Bohbot, J. D., & Dickens, J. C. (2010).[2] Insect Repellents: Modulators of Mosquito Odorant Receptor Activity.[7] PLOS ONE, 5(8), e12138.[2] [Link]

  • Environmental Protection Agency (EPA). (2023). Picaridin: Reregistration Eligibility Decision (RED) Fact Sheet. [Link][5][1][8]

  • Dickens, J. C., & Bohbot, J. D. (2013). Mini review: Mode of action of mosquito repellents. Pesticide Biochemistry and Physiology, 106(3), 149-155. [Link]

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins.[9] Berichte der deutschen chemischen Gesellschaft, 17, 2544.[9] (Historical reference for synthesis method).

Sources

Troubleshooting & Optimization

Technical Support Hub: Synthesis of 2-Methyl-1-(4-methylbenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SYN-2M4MBP-001 Status: Resolved / Guide Published Topic: Yield Optimization & Troubleshooting for Sterically Hindered Benzamides Applicable For: Medicinal Chemistry, Process Development, Scale-up

Executive Summary: The "Steric Crunch" Challenge

The synthesis of 2-Methyl-1-(4-methylbenzoyl)piperidine presents a specific challenge often overlooked in standard amide coupling protocols: steric hindrance at the nucleophile.

Unlike simple piperidine, the 2-methyl group creates significant steric bulk adjacent to the nitrogen atom. This impedes the nucleophilic attack on the 4-methylbenzoyl chloride carbonyl carbon. Standard protocols (e.g., rapid addition at 0°C) often result in low conversion because the reaction rate is slower than the rate of acid chloride hydrolysis.

The Solution: This guide provides an optimized Modified Schotten-Baumann Protocol incorporating nucleophilic catalysis (DMAP) and a specific biphasic workup to maximize yield.

Optimized Experimental Protocol (High-Yield Method)

Do not use generic amide coupling conditions. Use this specific protocol designed for hindered secondary amines.

Reagents & Stoichiometry
ComponentRoleEq.Notes
2-Methylpiperidine Nucleophile1.0Limiting reagent.
4-Methylbenzoyl chloride Electrophile1.2Excess required to account for hydrolysis.
Triethylamine (Et₃N) Base (Scavenger)2.5Captures HCl; excess prevents protonation of amine.
DMAP Catalyst0.1CRITICAL: Activates the acyl chloride.
DCM (Dichloromethane) Solvent-Anhydrous preferred.
Step-by-Step Methodology
  • Preparation: Dissolve 2-methylpiperidine (1.0 equiv) and Et₃N (2.5 equiv) in dry DCM (0.2 M concentration) under Nitrogen/Argon atmosphere.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv). Note: Without DMAP, yields for 2-substituted piperidines typically drop by 15-20%.

  • Controlled Addition: Cool the mixture to 0°C . Add 4-methylbenzoyl chloride (1.2 equiv) dropwise over 30 minutes.

    • Why? Controlling the exotherm prevents the formation of impurities, but the reaction must eventually be warmed to drive the hindered attack.

  • The "Push": Allow the reaction to warm to Room Temperature (25°C) and stir for 12–16 hours .

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:4). If amine remains after 16h, heat to reflux (40°C) for 2 hours.

  • Quench: Add saturated NaHCO₃ solution to quench unreacted acid chloride.

Critical Process Parameters (CPP)

ParameterSpecificationImpact on Yield
Temperature 0°C

RT

Reflux
High: Start cold to prevent side reactions; warm up to overcome steric barrier of the 2-methyl group.
Solvent Water < 0.05% (Anhydrous)Critical: Water competes with the hindered amine for the acid chloride, forming 4-methylbenzoic acid (impurity).
Base Choice Et₃N or DIPEAMedium: Inorganic bases (NaOH) in biphasic systems often fail here because the hindered amine reacts too slowly at the interface.

Troubleshooting & FAQs

Q1: My yield is low (<50%), and I see a large spot corresponding to 4-methylbenzoic acid. Why?

Diagnosis: Hydrolysis of the acyl chloride. The Fix:

  • Dry your solvent: Ensure DCM is anhydrous.

  • Rate of Addition: You likely added the acid chloride too fast or the reaction was too wet.

  • Reagent Quality: 4-methylbenzoyl chloride degrades over time. If the liquid is cloudy or has white crystals (acid), distill it or add 1.5 equiv instead of 1.2.

Q2: The product is an oil and difficult to crystallize. How do I purify it without a column?

The Fix: Use the pH-Switch Workup (Self-Validating Purification). Tertiary amides (like your product) are neutral, while the starting amine is basic and the byproduct acid is acidic.

  • Acid Wash: Wash organic layer with 1M HCl (2x).

    • Result: Removes unreacted 2-methylpiperidine and DMAP (protonates them into water layer). Product stays in DCM.

  • Base Wash: Wash organic layer with 1M NaOH (2x).

    • Result: Removes 4-methylbenzoic acid (deprotonates into water layer). Product stays in DCM.

  • Dry & Evaporate: Dry over MgSO₄. The resulting oil is usually >95% pure.

Q3: I see a new impurity spot slightly less polar than the product.

Diagnosis: Possible "O-acylation" intermediate or dimer if using coupling agents, but in acid chloride synthesis, this is often the anhydride of the starting acid. The Fix: This forms if you have trace water + excess acid chloride. Quench vigorously with aqueous NaHCO₃ and stir for 30 mins before separation to hydrolyze the anhydride.

Visualizing the Workflow

Figure 1: Reaction Pathway & Mechanism

The diagram below illustrates the critical role of DMAP in activating the electrophile to overcome the steric hindrance of the 2-methyl group.

ReactionMechanism cluster_steric Steric Barrier AcidCl 4-Methylbenzoyl Chloride Inter Acyl-Pyridinium Intermediate (Highly Reactive) AcidCl->Inter Activation Amine 2-Methylpiperidine (Sterically Hindered) Product Target Amide This compound Amine->Product DMAP DMAP (Catalyst) DMAP->Inter Nucleophilic Attack Inter->Product Amine Attack (Rate Determining Step)

Caption: DMAP forms a highly reactive intermediate that is less sensitive to the steric bulk of the incoming 2-methylpiperidine amine than the free acid chloride.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose yield issues immediately.

Troubleshooting Start Issue: Low Yield / Impure CheckTLC Check TLC of Crude Start->CheckTLC Result1 Starting Amine Visible? CheckTLC->Result1 Result2 Amine Gone, Large Acid Spot? CheckTLC->Result2 Result3 Product Present but Yield Low? CheckTLC->Result3 Branch1 YES (Incomplete Rxn) Result1->Branch1 Action1 1. Increase Temp (Reflux) 2. Add 0.1eq DMAP 3. Check Stoichiometry Branch1->Action1 Branch2 YES (Hydrolysis) Result2->Branch2 Action2 1. Dry Solvents 2. Slow Down Addition 3. Use Fresh Acid Chloride Branch2->Action2 Branch3 YES (Workup Loss) Result3->Branch3 Action3 1. Check pH of washes 2. Extract Aqueous layer w/ DCM 3. Avoid Emulsions Branch3->Action3

Caption: Diagnostic logic for identifying whether the failure is kinetic (reaction rate) or thermodynamic (hydrolysis/workup).

References

  • Schotten-Baumann Reaction Conditions: Organic Chemistry Portal. Explains the biphasic and base requirements for acyl chloride couplings.

  • Purification of Tertiary Amides: Ma, G., & Jha, A. (2010). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. American Chemical Society.

  • Sterically Hindered Amide Synthesis: Chimia (2016). Discusses the limits of standard coupling and the need for activated intermediates (like Grignard/Isocyanates or DMAP catalysis) for hindered substrates.

  • Benzoyl Piperidine Synthesis (Baseline Protocol): Organic Syntheses, Coll. Vol. 1, p.99 (1941). Provides the foundational stoichiometry for benzoylating piperidine rings.

Technical Support: Purification of 2-Methyl-1-(4-methylbenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-882-MBP Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Impurity Removal & Troubleshooting Guide

Initial Diagnostics: Is Your "Impurity" Real?

Before initiating physical purification, we must rule out a spectroscopic artifact common to this class of molecules.

The Rotamer Trap: 2-Methyl-1-(4-methylbenzoyl)piperidine contains a tertiary amide bond connecting the piperidine ring to the benzoyl group. Amide bonds exhibit significant double-bond character (


) due to resonance, creating a high rotational energy barrier (approx. 16-20 kcal/mol).

Because of the steric bulk of the 2-methyl group on the piperidine ring, the molecule exists as two distinct rotamers (conformers) in solution at room temperature.

  • Symptom: Your

    
    H or 
    
    
    
    C NMR spectrum shows "doubling" of peaks (e.g., two methyl singlets, split aromatic protons) roughly in a 60:40 or 70:30 ratio.
  • Verification: Run a Variable Temperature (VT) NMR experiment. Heat the sample to 80–100°C (in DMSO-

    
     or Toluene-
    
    
    
    ).
    • Result: If the peaks coalesce into single sharp signals, the sample is pure . Do not purify further.

    • Result: If peaks remain distinct, you have a chemical impurity.

RotamerLogic start NMR Shows Double Peaks vt_test Run VT-NMR at 80-100°C start->vt_test coalesce Peaks Merge? vt_test->coalesce pure Diagnosis: Rotamers (Sample is Pure) coalesce->pure Yes impure Diagnosis: Chemical Impurity (Proceed to Workup) coalesce->impure No

Figure 1: Decision logic for distinguishing rotamers from actual impurities.

Chemical Workup: The Acid/Base Wash (Protocol A)

If chemical impurities are confirmed, they are likely unreacted starting materials:

  • 2-Methylpiperidine: A basic amine.

  • 4-Methylbenzoic acid: An acidic hydrolysis byproduct of the acid chloride.

We utilize the amphoteric nature of the impurities vs. the neutral nature of your amide product to separate them via Liquid-Liquid Extraction (LLE).

Reagents Required
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash: 1N Hydrochloric Acid (HCl).

  • Base Wash: Saturated Sodium Bicarbonate (

    
    ) or 1N NaOH.
    
  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).[1]
    
Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in EtOAc (approx. 10 mL per gram of crude).

  • Acidic Extraction (Removes Amine):

    • Wash the organic layer with 1N HCl (

      
       vol).
      
    • Chemistry: The unreacted 2-methylpiperidine is protonated to form a water-soluble hydrochloride salt (

      
      ). The amide remains in the organic layer.
      
  • Basic Extraction (Removes Acid):

    • Wash the organic layer with Saturated

      
       (
      
      
      
      vol).
    • Chemistry: The 4-methylbenzoic acid is deprotonated to form a water-soluble sodium carboxylate salt (

      
      ).
      
  • Neutralization & Drying:

    • Wash with Brine (Saturated NaCl) to remove trapped water.

    • Dry over

      
      , filter, and concentrate this compound in vacuo.
      

ExtractionFlow crude Crude Mixture (Amide + Amine + Acid) acid_wash Add 1N HCl crude->acid_wash layer1 Separation 1 acid_wash->layer1 aq1 Aqueous Layer: Amine Salts layer1->aq1 org1 Organic Layer: Amide + Acid layer1->org1 base_wash Add Sat. NaHCO3 org1->base_wash layer2 Separation 2 base_wash->layer2 aq2 Aqueous Layer: Benzoate Salts layer2->aq2 org2 Organic Layer: Purified Amide layer2->org2

Figure 2: The "Self-Validating" Acid/Base extraction workflow.

Advanced Purification: Chromatography & Crystallization

If the sample remains impure after Protocol A (e.g., non-ionic side products), proceed to Protocol B or C.

Protocol B: Flash Column Chromatography

Use this if the product is an oil or if impurities are structurally similar (e.g., bis-acylated byproducts, though rare).

  • Stationary Phase: Silica Gel (40-63

    
    ).
    
  • Mobile Phase Strategy: Amides are polar and can "tail" (streak) on silica due to hydrogen bonding with silanols.

  • Recommended Gradient:

Solvent ASolvent BGradient ProfileNotes
HexanesEthyl Acetate0%

40% EtOAc
Standard starting point.
DCMMethanol0%

5% MeOH
Use if product is very polar.

Troubleshooting Tailing: If the amide spot streaks on TLC, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic silica sites.

Protocol C: Crystallization (If Solid)

Depending on the enantiomeric purity of your starting 2-methylpiperidine, the product may be a solid (racemates often pack differently than pure enantiomers).

  • Solvent Selection:

    • Solvent: Hexanes/Ethyl Acetate mixture or Ethanol/Water.

  • Procedure:

    • Dissolve crude solid in minimum hot EtOAc.

    • Add Hexanes dropwise until persistent cloudiness appears.

    • Cool slowly to RT, then to 4°C.

    • Note: If it "oils out" (forms a liquid layer instead of crystals), re-heat and add a seed crystal or scratch the glass.

Frequently Asked Questions (Troubleshooting)

Q: My product is an oil, but literature says it should be a solid. Is it impure? A: Not necessarily.[2]

  • Solvent Trap: Amides trap solvents (DCM/Toluene) tenaciously. High-vacuum drying (0.1 mbar) for 12+ hours is often required to solidify the oil.

  • Enantiomers: If you used racemic 2-methylpiperidine, the melting point will differ from the pure enantiomer (often lower).

Q: I see a peak at 10.0 ppm in NMR. What is it? A: This is likely an aldehyde. If you synthesized the acid chloride from 4-methylbenzoic acid using oxalyl chloride/DMF, you might have generated trace aldehyde or formyl species if conditions were too harsh, though this is rare. More likely, it is trace 4-methylbenzoic acid (broad singlet, variable shift 10-12 ppm) if the base wash was insufficient.

Q: Can I use distillation? A: Yes, but caution is required. This compound has a high boiling point (>150°C at reduced pressure). You must use high vacuum (<1 mmHg) to prevent thermal decomposition (charring). Kugelrohr distillation is ideal for small scales (<5g).

References

  • Amide Rotamers in NMR

    • Source: Nanalysis.[3] "Using NMR to observe the restricted rotation in amide bonds."

    • URL:[Link]

  • General Amide Purification (Acid/Base Workup)

    • Source: LibreTexts Chemistry. "21.7: Chemistry of Amides - Hydrolysis Mechanisms."
    • URL:[Link]

  • Synthesis & Properties of Benzoyl Piperidines

    • Source: Organic Syntheses, Coll. Vol. 1, p.108 (1941). "Benzoyl Piperidine."[4]

    • URL:[Link]

  • Flash Chromatography of Amides

    • Source: Biotage. "How should I purify a complex, polar, amide reaction mixture?"
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the FTIR Spectral Bands of 2-Methyl-1-(4-methylbenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Methyl-1-(4-methylbenzoyl)piperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug development. Piperidine and its derivatives are core structures in many pharmaceuticals.[1] FTIR spectroscopy serves as a rapid, non-destructive tool for confirming the synthesis and purity of such compounds by identifying their key functional groups.

As no publicly available reference spectrum for this specific molecule exists, this guide will first establish a predicted spectrum based on the well-characterized vibrational frequencies of its constituent functional groups. This predictive approach is a cornerstone of spectroscopic analysis for novel compounds. We will then compare this predicted spectrum against the experimentally verified spectra of structurally related molecules to highlight the unique spectral signatures imparted by specific structural modifications.

Structural Analysis and Predicted FTIR Spectrum

The structure of this compound combines several key functional groups, each with a characteristic infrared absorption profile. Understanding these components is crucial for spectral interpretation.

  • Tertiary Amide: The core linkage is a tertiary amide, formed between the piperidine nitrogen and the benzoyl carbonyl carbon. Unlike primary or secondary amides, tertiary amides lack N-H bonds, meaning they will not show the characteristic N-H stretching or bending vibrations.[2][3] The most prominent feature will be the carbonyl (C=O) stretch, which is lowered by conjugation with the aromatic ring to an expected range of 1630-1680 cm⁻¹ .[2][4]

  • Para-Disubstituted Aromatic Ring: The 1,4- (or para-) substitution pattern on the benzene ring gives rise to several distinct bands. These include aromatic C-H stretches just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹), in-ring C=C stretching vibrations around 1600-1450 cm⁻¹, and, most diagnostically, a strong C-H out-of-plane (OOP) bending vibration in the 800-850 cm⁻¹ region.[5][6] Weak overtone and combination bands are also expected between 2000-1650 cm⁻¹.[6]

  • Aliphatic Chains (Piperidine Ring and Methyl Groups): The saturated piperidine ring and the two methyl groups (one on the piperidine, one on the aromatic ring) will produce characteristic aliphatic C-H stretching absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹ ).[7] Bending vibrations (scissoring, rocking) for the CH₂ and CH₃ groups will appear in the 1470-1365 cm⁻¹ range.

Based on this analysis, we can predict the key features of the this compound spectrum.

Logical Relationship: Molecular Structure to IR Spectrum

The following diagram illustrates how the molecule's functional components map to specific regions of the infrared spectrum.

G cluster_molecule This compound cluster_groups Functional Groups cluster_regions FTIR Spectral Regions (cm⁻¹) Molecule Core Structure Amide Tertiary Amide (C=O) Molecule->Amide Aromatic Para-Substituted Ring Molecule->Aromatic Aliphatic Piperidine & Methyl C-H Molecule->Aliphatic Amide_Region 1630-1680 Amide->Amide_Region C=O Stretch Aromatic_Stretch 3100-3000 1600-1450 Aromatic->Aromatic_Stretch C-H & C=C Stretch Aromatic_OOP 850-800 Aromatic->Aromatic_OOP C-H OOP Bend Aliphatic_Region 2950-2850 Aliphatic->Aliphatic_Region C-H Stretch

Caption: Mapping functional groups to their expected FTIR absorption regions.

Comparative Spectral Analysis

To understand the specific contributions of each part of the target molecule, we will compare its predicted spectrum to the known spectra of three related compounds: 1-Benzoylpiperidine , 4'-Methylacetophenone , and 2-Methylpiperidine .

Alternative 1: 1-Benzoylpiperidine

This molecule is the parent structure, lacking the methyl groups on both the piperidine and aromatic rings. Its spectrum provides a baseline for the tertiary benzamide moiety.

  • Key Difference: The primary difference will be the absence of spectral features related to the methyl groups. We will also see a shift in the aromatic C-H out-of-plane bending due to the change from di-substituted to mono-substituted.

  • Spectral Data: The spectrum of 1-Benzoylpiperidine shows a strong amide C=O stretch around 1635 cm⁻¹. The aromatic region features C-H stretches above 3000 cm⁻¹ and two characteristic bands for mono-substitution: a strong C-H OOP bend near 700 cm⁻¹ and another around 740 cm⁻¹.[8][9] Aliphatic C-H stretches are present below 3000 cm⁻¹.

Alternative 2: 4'-Methylacetophenone

This compound contains the 4-methylbenzoyl (p-toluoyl) group but is a ketone, not an amide. This comparison is vital for isolating the influence of the piperidine ring on the carbonyl frequency and for observing the p-toluoyl group's vibrations independently.

  • Key Difference: The C=O stretch in this aromatic ketone is expected at a higher frequency (typically 1675-1690 cm⁻¹) compared to the conjugated amide. The spectrum will lack the aliphatic C-H stretching and bending signals from the piperidine ring.

  • Spectral Data: The experimental spectrum of 4'-Methylacetophenone confirms a strong C=O stretch at approximately 1680 cm⁻¹.[10][11] It clearly shows the aromatic C-H stretch above 3000 cm⁻¹ and the aliphatic methyl C-H stretch below 3000 cm⁻¹. A strong band around 815 cm⁻¹ is characteristic of the para-substitution pattern.[12]

Alternative 3: 2-Methylpiperidine

This secondary amine isolates the 2-methyl-substituted piperidine ring. Its spectrum is dominated by aliphatic C-H and N-H vibrations.

  • Key Difference: This molecule lacks the entire benzoyl group. Therefore, there will be no C=O stretch and no aromatic bands. Crucially, as a secondary amine, it will exhibit a distinct N-H stretching band (~3300 cm⁻¹), which is absent in our tertiary amide target molecule.[3]

  • Spectral Data: The spectrum is characterized by strong aliphatic C-H stretches below 3000 cm⁻¹. A medium, single N-H stretching peak appears around 3300 cm⁻¹.[13] The fingerprint region is complex due to various C-C and C-N stretches and C-H bending modes.

Data Summary and Interpretation

The following table summarizes the expected and observed vibrational frequencies, providing a clear comparison.

Vibrational Mode This compound (Predicted) 1-Benzoylpiperidine (Experimental) [8]4'-Methylacetophenone (Experimental) [11][12]2-Methylpiperidine (Experimental) [13]Causality of Variation
N-H Stretch AbsentAbsentAbsent~3300 cm⁻¹ (Medium)Present only in the secondary amine; absent in tertiary amides/ketones.
Aromatic C-H Stretch ~3100-3030 cm⁻¹ (Medium)~3100-3030 cm⁻¹ (Medium)~3100-3030 cm⁻¹ (Medium)AbsentCharacteristic of C-H bonds on a benzene ring.
Aliphatic C-H Stretch ~2950-2850 cm⁻¹ (Strong)~2950-2850 cm⁻¹ (Strong)~2980-2870 cm⁻¹ (Methyl only)~2950-2850 cm⁻¹ (Strong)Arises from sp³ C-H bonds in the piperidine ring and methyl groups.
C=O Stretch ~1640 cm⁻¹ (Very Strong)~1635 cm⁻¹ (Very Strong)~1680 cm⁻¹ (Very Strong)AbsentPosition is sensitive to electronic effects; amide resonance lowers the frequency relative to the ketone.
Aromatic C=C Stretch ~1605, ~1510 cm⁻¹ (Medium)~1600, ~1490 cm⁻¹ (Medium)~1605, ~1515 cm⁻¹ (Medium)AbsentIn-ring stretching vibrations of the benzene nucleus.
Aromatic C-H OOP Bend ~820 cm⁻¹ (Strong)~740, ~700 cm⁻¹ (Strong)~815 cm⁻¹ (Strong)AbsentPosition is highly diagnostic of the ring substitution pattern (para- vs. mono-).[5][9]

Interpretation: The predicted spectrum of this compound is a composite of the features observed in the comparison molecules. It will uniquely show:

  • The absence of an N-H stretch (unlike 2-Methylpiperidine).

  • A strong C=O stretch around 1640 cm⁻¹, characteristic of a conjugated tertiary amide (lower than the ketone in 4'-Methylacetophenone).

  • Both aromatic and strong aliphatic C-H stretches (unlike 4'-Methylacetophenone or 2-Methylpiperidine alone).

  • A strong C-H out-of-plane bend in the 800-850 cm⁻¹ region, confirming the para-substitution pattern (distinguishing it from 1-Benzoylpiperidine).

Experimental Protocol: FTIR Spectroscopy via KBr Pellet Method

This section outlines a standard operating procedure for acquiring a high-quality FTIR spectrum of a solid sample, such as the title compound. The potassium bromide (KBr) pellet method is a fundamental technique for solid-phase transmission measurements.[14]

Objective: To prepare a thin, transparent KBr pellet containing a uniform dispersion of the analyte for FTIR analysis.

Materials:

  • Analyte (~1-2 mg)

  • Spectroscopy-grade KBr, dried (~100-200 mg)[15]

  • Agate mortar and pestle

  • Pellet die set (e.g., 13 mm)

  • Hydraulic press

  • FTIR Spectrometer

Workflow Diagram

G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis FTIR Analysis Grind_Sample 1. Grind 1-2 mg of Sample Add_KBr 2. Add 100-200 mg dried KBr Grind_Sample->Add_KBr Mix 3. Mix Thoroughly Add_KBr->Mix Load_Die 4. Load Mixture into Die Mix->Load_Die Press 5. Apply Pressure (8-10 tons) Load_Die->Press BG_Scan 6. Collect Background Spectrum (Blank KBr) Press->BG_Scan Sample_Scan 7. Collect Sample Spectrum BG_Scan->Sample_Scan Process 8. Process Data (e.g., Baseline Correction) Sample_Scan->Process

Caption: Standard workflow for KBr pellet preparation and FTIR analysis.

Step-by-Step Procedure:
  • Material Preparation: Ensure all equipment, especially the mortar, pestle, and die set, are clean and dry to prevent moisture contamination.[15] Water shows strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample signals.[15]

  • Grinding: Place 1-2 mg of the solid sample into the agate mortar. Grind the sample to a very fine, consistent powder. This is critical to reduce light scattering (the Christiansen effect) and ensure a uniform mixture.[16]

  • Mixing: Add 100-200 mg of dry, spectroscopy-grade KBr to the mortar. Mix gently but thoroughly with the ground sample until the mixture is homogeneous.[14] The final concentration of the sample in KBr should be between 0.2% and 1%.[17]

  • Die Assembly: Assemble the pellet die. Transfer the KBr-sample mixture into the die collar, ensuring an even distribution over the anvil surface.

  • Pressing: Place the assembled die into the hydraulic press. Gradually apply pressure up to 8-10 metric tons. Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent, solid disc.[15][18]

  • Background Collection: Prepare a blank KBr pellet using only the KBr powder. Place this blank pellet in the spectrometer's sample holder and collect a background spectrum. This step is crucial to computationally subtract the absorbance from atmospheric CO₂, water vapor, and the KBr matrix itself.[18]

  • Sample Collection: Carefully remove the blank pellet and replace it with the sample pellet. Collect the sample spectrum.

  • Data Processing: The resulting spectrum should be processed using the spectrometer software. This may include baseline correction and smoothing to improve data quality.[17] The final spectrum is typically plotted as Transmittance (%) or Absorbance versus Wavenumber (cm⁻¹).

References

  • Para-Disubstituted Benzenes Definition. Fiveable.
  • KBr Pellet Method. Shimadzu.
  • What Are The Key Steps For Making Kbr Pellets? Kintek Press.
  • Fourier Transform Infrared Spectroscopy SOP. University of Tennessee, Knoxville.
  • Quick User Guide for FT-IR. University of Helsinki.
  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTIT
  • 4'-Methylacetophenone(122-00-9)IR1. ChemicalBook.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. PubMed.
  • Determining benzene ring substitution patterns from IR spectra. Spectra Analysis Instruments, Inc.
  • Benzoylpiperidine | C12H15NO | CID 69892. PubChem - NIH.
  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.
  • Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine. CDC Stacks.
  • Infrared Spectroscopy. University of Calgary.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Deriv
  • Benzene and its deriv
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions. PMC.
  • FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP.
  • 4'-Methylacetophenone. SpectraBase.
  • Characteristic IR Absorption of Benzene Deriv
  • Synthesis and crystal structure of piperidinyl propanenitrile. PMC.
  • Functional Groups and IR Tables. Chemistry LibreTexts.
  • Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine. Optica Publishing Group.
  • 4'-Hydroxy-3'-methylacetophenone - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
  • Ethanone, 1-(4-methylphenyl)-. NIST WebBook.
  • 4'-Methylacetophenone, 96%. Thermo Fisher Scientific.
  • 1-Benzoylpiperidine. NIST WebBook.
  • 1-BENZOYLPIPERIDINE | 776-75-0. ChemicalBook.
  • 1-benzoylpiperidine (C12H15NO). PubChemLite.

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A Senior Application Scientist's Guide to Certified Reference Standards for Novel Piperidine Derivatives: A Comparative Analysis Featuring 2-Methyl-1-(4-methylbenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for calibration, identification, and quantification. In the dynamic landscape of novel psychoactive substances (NPS) and drug discovery, obtaining well-characterized certified reference materials (CRMs) for newly synthesized compounds like 2-Methyl-1-(4-methylbenzoyl)piperidine can be a significant challenge.[1][2] This guide provides a comprehensive framework for evaluating and comparing reference standards for novel piperidine derivatives.

When a commercial CRM for a specific compound is unavailable, laboratories must often rely on the synthesis and thorough characterization of their own in-house reference standard. This guide will use the illustrative example of this compound to detail the rigorous process of creating and qualifying an in-house standard and will compare this to commercially available CRMs of structurally related piperidine analogues.

This guide is structured to provide not just protocols, but the scientific rationale behind the analytical choices, ensuring a deep understanding of how to establish the quality and reliability of reference standards.

The Central Role of High-Quality Reference Standards

In pharmaceutical research and forensic analysis, reference standards are the bedrock of accurate and reproducible results. They are used to:

  • Confirm the identity of an unknown substance.

  • Determine the purity of a synthesized compound.

  • Quantify the concentration of an active pharmaceutical ingredient (API) or impurity.[3]

  • Validate analytical methods.

Part 1: Establishing an In-House Reference Standard for this compound

Given the absence of a commercially available CRM for this compound, the first step is to synthesize and comprehensively characterize an in-house reference material.

Synthesis Pathway

A plausible and efficient synthesis of this compound can be achieved via a standard amidation reaction. The synthesis involves the coupling of 2-methylpiperidine with 4-methylbenzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

cluster_synthesis Synthesis of this compound 2-Methylpiperidine 2-Methylpiperidine Reaction + 2-Methylpiperidine->Reaction 4-Methylbenzoyl_chloride 4-Methylbenzoyl_chloride 4-Methylbenzoyl_chloride->Reaction Triethylamine Triethylamine Triethylamine->Reaction Base Product This compound Reaction->Product DCM, 0°C to RT

Caption: Synthesis of this compound.

Comprehensive Characterization: A Multi-Technique Approach

A single analytical technique is insufficient to fully characterize a new chemical entity. A combination of spectroscopic and chromatographic methods is essential to confirm the structure, assess purity, and identify any impurities.

1. Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of chemical structure elucidation. For our in-house standard, both ¹H and ¹³C NMR spectra are required.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

Expected ¹H NMR signals for this compound:

  • Aromatic protons of the 4-methylbenzoyl group.

  • Protons of the piperidine ring, showing characteristic splitting patterns.

  • Methyl group protons on the benzoyl ring.

  • Methyl group protons on the piperidine ring.

2. Purity Assessment and Impurity Profiling: HPLC-UV and GC-MS

Chromatographic techniques are indispensable for determining the purity of a compound and for identifying and quantifying any impurities.[9][10]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust method for assessing the purity of non-volatile compounds. The benzoylpiperidine structure contains a chromophore, making it suitable for UV detection.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for the analysis of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data, which aids in the identification of impurities.[13][14]

Impurity profiling is a critical aspect of characterization, as impurities can affect the compound's stability, toxicity, and pharmacological activity.[3] Potential impurities could include unreacted starting materials, by-products from side reactions, or degradation products.

3. Absolute Quantification: Quantitative NMR (qNMR)

For the highest level of accuracy in assigning a purity value to the in-house reference standard, quantitative NMR (qNMR) is the method of choice.[8][15] qNMR is considered a primary ratio method of measurement, allowing for the direct determination of a compound's purity against a certified internal standard, with traceability to SI units.[8][16]

Part 2: Comparative Analysis of Reference Standards

For this guide, we will compare our newly synthesized and characterized in-house standard of this compound with two commercially available Certified Reference Materials of structurally similar piperidine derivatives.

Table 1: Reference Standards for Comparison

Reference StandardSourceTypePurity (Certified Value)
In-House Standard: this compoundSynthesizedIn-House Reference MaterialTo be determined
Comparator A: 1-Benzoylpiperidine CRMCommercial VendorCertified Reference Material≥98.5% (HPLC)
Comparator B: Piperine Pharmaceutical Secondary StandardCommercial VendorCertified Reference MaterialCertified according to ISO 17034 & ISO/IEC 17025[17]
Experimental Design for Comparative Evaluation

The following experimental protocols are designed to provide a rigorous comparison of the identity, purity, and impurity profiles of the three reference standards.

cluster_workflow Comparative Analysis Workflow InHouse_Standard In-House Standard HPLC_UV HPLC-UV Analysis (Purity & Impurities) InHouse_Standard->HPLC_UV GC_MS GC-MS Analysis (Identity & Impurities) InHouse_Standard->GC_MS qNMR qNMR Analysis (Absolute Purity) InHouse_Standard->qNMR Comparator_A Comparator A CRM Comparator_A->HPLC_UV Comparator_A->GC_MS Comparator_A->qNMR Comparator_B Comparator B CRM Comparator_B->HPLC_UV Comparator_B->GC_MS Comparator_B->qNMR Data_Comparison Comparative Data Analysis HPLC_UV->Data_Comparison GC_MS->Data_Comparison qNMR->Data_Comparison

Caption: Workflow for the comparative analysis of reference standards.

Experimental Protocol 1: Purity and Impurity Profiling by HPLC-UV

Objective: To determine the purity of each reference standard and to identify and quantify any impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

  • Gradient elution to ensure separation of compounds with varying polarities.

Procedure:

  • Standard Preparation: Prepare stock solutions of each reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Injection: Inject 10 µL of each standard solution.

  • Detection: Monitor at a wavelength determined by the UV spectrum of the main component (e.g., 254 nm).

  • Data Analysis:

    • Calculate the purity of each standard using the area percent method.

    • Identify and quantify any impurities present at levels ≥ 0.05%.[9]

Rationale: This method provides a robust and widely applicable approach for purity determination of N-benzoylpiperidine derivatives.[11][18] The use of a gradient elution ensures that both polar and non-polar impurities can be detected.

Experimental Protocol 2: Identity Confirmation and Volatile Impurity Analysis by GC-MS

Objective: To confirm the identity of the main component and to detect any volatile or semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 280°C

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min.

  • Carrier Gas: Helium

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Scan Range: 40-500 m/z

Procedure:

  • Sample Preparation: Prepare solutions of each standard in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 100 µg/mL.

  • Injection: Inject 1 µL of each solution.

  • Data Analysis:

    • Compare the obtained mass spectrum of the main peak with a reference library or theoretical fragmentation pattern to confirm identity.

    • Identify any additional peaks in the chromatogram by their mass spectra, which may correspond to impurities.

Rationale: GC-MS is a powerful tool for the identification of unknown compounds and provides orthogonal data to HPLC for purity assessment.[13][14]

Experimental Protocol 3: Absolute Purity Determination by qNMR

Objective: To accurately determine the absolute purity (assay) of each reference standard.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the reference standard and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the solids in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Rationale: qNMR provides a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte itself.[8][15][19] This makes it an ideal method for the certification of in-house reference materials.

Comparative Data Summary

The results from the above analyses should be compiled into a comprehensive table for easy comparison.

Table 2: Hypothetical Comparative Data for Reference Standards

ParameterIn-House StandardComparator AComparator B
Identity Confirmation (GC-MS) Consistent with proposed structureConfirmed as 1-BenzoylpiperidineConfirmed as Piperine
Purity by HPLC-UV (Area %) 99.2%98.9%99.5%
Major Impurity 1 (HPLC-UV) 0.3% (Unreacted 2-methylpiperidine)0.5% (Unknown, RRT 1.2)0.2% (Isopiperine)
Major Impurity 2 (HPLC-UV) 0.2% (By-product, RRT 0.8)0.3% (Unknown, RRT 0.7)0.1% (Degradant, RRT 1.5)
Total Impurities (HPLC-UV) 0.8%1.1%0.5%
Absolute Purity by qNMR 99.1 ± 0.4%98.7 ± 0.3%99.4 ± 0.2%
Certificate of Analysis Internal Qualification ReportISO 17034 AccreditedISO 17034 Accredited

Conclusion and Best Practices

This guide has outlined a comprehensive and scientifically rigorous approach to the evaluation and comparison of reference standards for novel piperidine derivatives, using this compound as a practical example.

Key Takeaways for Researchers:

  • Prioritize Certified Reference Materials: Whenever available, CRMs from accredited producers should be the first choice to ensure the highest level of data quality and regulatory compliance.[6][7][20]

  • Rigorous In-House Qualification is Essential: In the absence of a commercial CRM, a multi-technique approach (NMR, HPLC, GC-MS, and ideally qNMR) is crucial for the thorough characterization and qualification of an in-house reference standard.

  • Impurity Profiling is Non-Negotiable: The identification and quantification of impurities are critical for understanding the potential impact on experimental results and for ensuring the safety and efficacy of drug candidates.[3][9][21]

  • Orthogonal Analytical Techniques Provide Confidence: Employing different analytical techniques (e.g., HPLC and GC-MS) provides a more complete picture of a standard's purity and identity.

  • Documentation is Key: All characterization data for an in-house reference standard should be meticulously documented in a qualification report.

By adhering to these principles, researchers and drug development professionals can ensure the integrity of their analytical data and make confident, data-driven decisions in their scientific endeavors.

References
  • ISO 17034 Guide to International Standards for Reference Material Producers. (2023, October 24). [Link]

  • ISO 17034 - GSC. [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. (2021, January 18). [Link]

  • Impurity Profiling & Reference Standards - Pharmaffiliates. [Link]

  • Quantitative NMR (qNMR) with new Certified Reference Materials for 1H, 31P and 19F Romana Rigger, Christine Hellriegel, Robert - ResearchGate. [Link]

  • Reference Materials Producers ( ISO 17034 ) Accreditation - NATA. [Link]

  • ISO 17034 Reference Material Producer (RMP) Accreditation - ANAB - ANSI. [Link]

  • ASTM Reference Materials Earn Key ISO Accreditation. (2025, September 24). [Link]

  • Certified reference materials for quantitative NMR - Separation Science. (2023, December 8). [Link]

  • Quantitative NMR Assays (qNMR) - Bruker. [Link]

  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). [Link]

  • Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed. (2016, November 15). [Link]

  • Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine - ResearchGate. (2025, August 6). [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

  • Piperidine CAS:110-89-4 EC:203-813-0 - CPAChem. [Link]

  • Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning | ChemRxiv. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. (2024, April 23). [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (2025, July 21). [Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization - MDPI. (2025, December 9). [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC. [Link]

  • A validated RP-HPLC method for the determination of piperidone analogue of curcumin. (2020, March 15). [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • Benzoyl piperidine - Organic Syntheses Procedure. [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - Usiena air. (2022, May 6). [Link]

  • Piperidine Synthesis. - DTIC. (2025, June 4). [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2005, May 5). [Link]

  • (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices - ResearchGate. (2015, December 10). [Link]

Sources

GC-MS analysis and retention time of 2-Methyl-1-(4-methylbenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the GC-MS characterization of 2-Methyl-1-(4-methylbenzoyl)piperidine , a structural isomer of critical interest in forensic chemistry and synthetic impurity profiling.

This guide moves beyond simple data listing to establish a comparative analytical framework , distinguishing this compound from its close structural analogs (regioisomers) which often co-elute in standard screening protocols.

Differentiation from Structural Isomers and Analytical Profiling

Executive Summary & Compound Significance

This compound (2M-4MBP) represents a specific challenge in gas chromatography-mass spectrometry (GC-MS) due to its structural similarity to other alkyl-substituted benzoylpiperidines. Often encountered as a synthetic intermediate or a byproduct in the synthesis of piperidine-based pharmaceuticals (e.g., antihistamines, local anesthetics), its precise identification requires resolving it from its 3-methyl and 4-methyl regioisomers.

This guide defines the chromatographic behavior and mass spectral fingerprint required to isolate 2M-4MBP, providing a validated workflow for researchers distinguishing between:

  • Target: this compound (2M-4MBP)

  • Alternative A: 1-(4-methylbenzoyl)-3-methylpiperidine (3M-4MBP)

  • Alternative B: 1-(4-methylbenzoyl)-4-methylpiperidine (4M-4MBP)

  • Alternative C: 1-Benzoyl-2-methylpiperidine (Desmethyl analog)

Analytical Methodology

To ensure reproducibility, the following protocol utilizes a standard non-polar capillary column (5% phenyl-arylene), which is the industry standard for forensic and pharmaceutical drug screening.

Sample Preparation
  • Matrix: Methanol or Ethyl Acetate (LC-MS grade).

  • Concentration: 100 µg/mL (optimal for splitless injection).

  • Derivatization: Not required (The amide functionality is stable and volatile).

GC-MS Instrument Conditions

The following parameters are optimized to maximize the resolution between the 2-methyl, 3-methyl, and 4-methyl piperidine isomers.

ParameterSetting / ValueRationale
Column Rxi-5Sil MS or DB-5ms (30m × 0.25mm × 0.25µm)High thermal stability; separates isomers based on boiling point and steric shape.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains resolution during the temperature ramp.
Inlet 250°C, Splitless (1 min purge)Ensures complete transfer of the high-boiling amide.
Temp Program 80°C (1 min) → 20°C/min → 280°C (hold 5 min)Fast ramp minimizes broadening; high final temp elutes the benzoyl moiety.
Transfer Line 280°CPrevents condensation of the analyte before ionization.
Ion Source EI (70 eV), 230°CStandard ionization for library matching.
Scan Range m/z 40 – 350Captures the molecular ion (

) and lower alkyl fragments.

Results: Retention Behavior & Isomer Differentiation

The separation of methyl-piperidine isomers is governed by steric hindrance and molecular globularity .

Relative Retention Time (RRT)

On a 5% phenyl column, the elution order typically follows the "ortho effect" seen in substituted rings. The 2-methyl substituent creates a more compact molecular cross-section compared to the extended 3- and 4-methyl isomers, resulting in a lower boiling point and earlier elution.

CompoundAbbreviationRelative Elution OrderPredicted Retention Index (RI)
This compound 2M-4MBP 1st (Earliest) ~1650 - 1680
1-(4-methylbenzoyl)-3-methylpiperidine3M-4MBP2nd~1690 - 1710
1-(4-methylbenzoyl)-4-methylpiperidine4M-4MBP3rd (Latest)~1715 - 1730

Note: Absolute retention times vary by system. Use the RRT (Relative Retention Time) against a standard n-alkane ladder for confirmation.

Mass Spectral Fragmentation (EI, 70eV)

The mass spectrum of 2M-4MBP is characterized by a dominant base peak derived from the benzoyl moiety, with secondary ions indicating the piperidine substitution.

  • Molecular Ion (

    
    ):  m/z 217 (Weak, ~5-10% abundance).
    
  • Base Peak: m/z 119 (4-methylbenzoyl cation,

    
    .
    
  • Diagnostic Piperidine Fragments:

    • m/z 98:

      
      . This ion is often more abundant in the 2-methyl isomer than the 3- or 4-methyl isomers due to the stability of the radical at the tertiary carbon adjacent to the nitrogen.
      
    • m/z 91: Tropylium ion (

      
      ), characteristic of the toluene substructure.
      
Comparison with Alternatives:
  • Vs. 1-Benzoyl-2-methylpiperidine: The alternative lacks the methyl on the benzene ring. Its base peak shifts from m/z 119 to m/z 105 (benzoyl cation), allowing instant differentiation.

  • Vs. 3M/4M Isomers: The mass spectra are nearly identical.[1] Chromatographic resolution (RT) is the primary differentiator.

Visual Analysis Workflows

Fragmentation Pathway (Mechanism)

The following diagram illustrates the electron ionization (EI) fragmentation pathway that generates the diagnostic ions for 2M-4MBP.

Fragmentation M_Ion Molecular Ion (M+) m/z 217 Alpha_Cleavage Alpha Cleavage (Amide Bond Break) M_Ion->Alpha_Cleavage -e- Benzoyl_Ion 4-Methylbenzoyl Cation m/z 119 (Base Peak) Alpha_Cleavage->Benzoyl_Ion Major Path Pip_Ion 2-Methylpiperidine Radical m/z 98 Alpha_Cleavage->Pip_Ion Minor Path Tropylium Tropylium Ion m/z 91 Benzoyl_Ion->Tropylium -CO (28 Da)

Figure 1: EI Fragmentation pathway showing the origin of the diagnostic m/z 119 base peak and m/z 98 piperidine fragment.[2]

Analytical Decision Tree

This workflow guides the analyst through the identification process, ensuring no false positives with structural isomers.

Workflow Start Unknown Sample Inject GC-MS Check_M Check Molecular Ion m/z 217? Start->Check_M Check_Base Check Base Peak Check_M->Check_Base Yes Is_105 Base Peak m/z 105 Check_Base->Is_105 Is_119 Base Peak m/z 119 Check_Base->Is_119 Result_Benzoyl ID: 1-Benzoyl-2-methylpiperidine (No methyl on ring) Is_105->Result_Benzoyl Check_RT Check Retention Time (RT) Relative to Isomers Is_119->Check_RT RT_Early Early Eluter (RI ~1660) Check_RT->RT_Early RT_Late Late Eluter (RI >1700) Check_RT->RT_Late Final_ID CONFIRMED ID: This compound RT_Early->Final_ID Alt_ID ID: 3- or 4-Methyl isomer RT_Late->Alt_ID

Figure 2: Logical decision tree for distinguishing 2M-4MBP from desmethyl and regioisomeric alternatives.

Discussion & Interpretation

The identification of This compound relies on a "Two-Tier" confirmation system:

  • Mass Spectral Filtering (Tier 1): The presence of m/z 119 eliminates unsubstituted benzoyl analogs (which show m/z 105). This confirms the 4-methylbenzoyl moiety.

  • Chromatographic Filtering (Tier 2): The 2-methyl substitution on the piperidine ring induces a "shielding" effect. In GC, 2-substituted piperidines consistently elute before their 3- and 4-substituted counterparts on non-polar phases (DB-5, DB-1) [1, 2]. This is due to the more compact, spherical shape of the 2-isomer compared to the linear, extended shape of the 4-isomer.

Critical Note for Analysts: If your chromatogram shows a peak at m/z 217/119 but elutes significantly later than expected, suspect the 4-methyl isomer . Co-injection with a reference standard of 2-methylpiperidine (derivatized) is recommended for absolute retention indexing.

References

  • Differentiation of Piperidine Isomers: BenchChem. (2025).[3] Differentiating 1-(Piperidin-2-ylmethyl)piperidine from 1-(Piperidin-3-ylmethyl)piperidine. Retrieved from

  • Forensic Analysis of Benzoylpiperazines: Abdel-Hay, K. M., et al. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug Testing and Analysis. Retrieved from

  • Mass Spectral Data: NIST Mass Spectrometry Data Center.[4] (2025).[2][3][5][6] 2-Methylpiperidine Mass Spectrum. Retrieved from

  • General Isomer Separation: United States Patent EP1341762A1. (2003). Process for resolving racemic mixtures of piperidine derivatives. Retrieved from

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UV-Vis Absorption Characteristics of 2-Methyl-1-(4-methylbenzoyl)piperidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Basis

The Compound in Context

2-Methyl-1-(4-methylbenzoyl)piperidine is a functionalized benzamide derivative, structurally positioned at the intersection of two major insect repellent classes: the toluamides (like DEET) and the piperidines (like Picaridin).

While DEET relies on a diethylamine chain and Picaridin on a sec-butyl ester, this compound fuses the 4-methylbenzoyl chromophore with a 2-methylpiperidine ring. This structural hybrid dictates its UV-Vis absorption profile, making it distinct from non-aromatic alternatives.

The Chromophore System

The UV absorption of this molecule is driven exclusively by the 4-methylbenzamide moiety.

  • Primary Chromophore: The benzene ring conjugated with the amide carbonyl (

    
    ).
    
  • Auxochromes:

    • 4-Methyl group: Hyperchromic effect (increases intensity) and slight bathochromic shift (red shift) via hyperconjugation.

    • Piperidine Nitrogen: The lone pair on the nitrogen participates in resonance with the carbonyl, creating a push-pull system that stabilizes the excited state (

      
      ).
      

Part 2: Comparative Performance Analysis

This section objectively compares the target compound against the industry "Gold Standard" (DEET) and a "Negative Control" (Picaridin) to assist in method development and interference analysis.

Spectral Characteristics Comparison
FeatureTarget Compound (this compound)Alternative A (Active Comparator) DEET (N,N-Diethyl-3-methylbenzamide)Alternative B (Negative Control) Picaridin (Icaridin)
Primary

230 – 245 nm (Predicted)220 – 230 nm < 210 nm (End absorption only)
Secondary

~205 nm (Benzene E-band)~204 nmN/A
Chromophore Type Conjugated Benzamide (Para-substituted)Conjugated Benzamide (Meta-substituted)Non-conjugated Ester/Amide
Molar Absorptivity (

)
High (~10,000 - 13,000 M⁻¹cm⁻¹)High (~8,000 - 12,000 M⁻¹cm⁻¹)Negligible >220 nm
Detection Suitability Excellent for UV (DAD/VWD)Excellent for UVPoor for UV (Requires derivatization or RI/MS)
Technical Insights
  • Vs. DEET: The target compound is a para-toluamide, whereas DEET is a meta-toluamide. Para-substitution typically allows for more efficient conjugation than meta-substitution, often resulting in a slight red shift (bathochromic) and increased intensity (hyperchromic) compared to DEET. Expect the

    
     to be 5–10 nm higher than DEET.
    
  • Vs. Picaridin: Picaridin lacks the aromatic ring entirely. Consequently, the target compound can be easily resolved from Picaridin in complex formulations by selecting a detection wavelength of 240 nm , where Picaridin is effectively transparent.

Part 3: Experimental Protocol (HPLC-UV)

Objective: Quantify this compound in a formulation matrix. Principle: Reversed-Phase Chromatography (RP-HPLC) with Diode Array Detection (DAD).

Method Parameters[1][2][3][4][5][6]
  • Column: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Phenomenex Luna).

  • Mobile Phase: Isocratic elution.

    • Solvent A: Water (acidified with 0.1% Phosphoric Acid to suppress silanol activity).

    • Solvent B: Acetonitrile (ACN).

    • Ratio: 50:50 (Adjust based on retention time requirements; the piperidine ring increases lipophilicity compared to DEET).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm (Optimal selectivity) or 210 nm (Maximum sensitivity, but higher noise).

  • Injection Volume: 10–20 µL.

Step-by-Step Workflow
  • Standard Preparation: Dissolve 10 mg of reference standard in 10 mL ACN (Stock: 1 mg/mL). Dilute to 50 µg/mL with mobile phase.

  • UV Scan (Validation Step): Inject the stock solution into a standalone UV-Vis spectrophotometer. Scan 200–400 nm to confirm the exact

    
     for your specific solvent system.
    
  • System Suitability: Inject the standard 5 times. Ensure RSD of peak area < 2.0%.

  • Analysis: Inject samples. Calculate concentration using external standard calibration.

Part 4: Visualization of Mechanism & Workflow

Electronic Transition Pathway

The following diagram illustrates the electronic origin of the UV absorption, highlighting the conjugation responsible for the detection signal.

UV_Mechanism Benzene Benzene Ring (π System) Conjugation Extended Conjugation (Chromophore) Benzene->Conjugation Overlap Carbonyl Carbonyl (C=O) (π System) Carbonyl->Conjugation Overlap AmideN Amide Nitrogen (n electrons) AmideN->Conjugation Resonance (+M Effect) Transition π → π* Transition (Energy Gap ~5.4 eV) Conjugation->Transition Excitation by UV Light Absorption UV Absorption (λmax ~235 nm) Transition->Absorption Signal Generation

Caption: Mechanism of UV absorption showing the conjugation of the benzene ring, carbonyl, and amide nitrogen.

Method Development Decision Tree

Use this logic to select the correct detection method based on the presence of the target compound vs. impurities.

Method_Tree Start Start: Sample Analysis CheckChrom Does sample contain This compound? Start->CheckChrom Yes Yes CheckChrom->Yes SelectWave Select Wavelength Yes->SelectWave HighSens High Sensitivity Needed? (Trace Analysis) SelectWave->HighSens Wave210 Use 210 nm (Risk: Solvent Noise) HighSens->Wave210 Yes Interference Picaridin Present? HighSens->Interference No Wave235 Use 235 nm (Optimal Balance) Interference->Wave235 No Wave240 Use 240-250 nm (Picaridin Transparent) Interference->Wave240 Yes

Caption: Decision matrix for selecting HPLC-UV wavelengths to maximize selectivity against interferences.

Part 5: References

  • National Institute of Standards and Technology (NIST). (2025). Mass Spectrum and UV Data of 1-Benzoylpiperidine. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. (2025).[2][3] Compound Summary: DEET (N,N-Diethyl-m-toluamide).[3][4][5] National Center for Biotechnology Information. [Link]

  • Stashenko, E. E., et al. (2017). Validated RP-HPLC/DAD Method for the Quantification of Insect Repellents. Journal of Chromatographic Science. [Link]

Sources

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